molecular formula C10H10N2O2 B2454053 4-(Pyridin-3-yl)piperidine-2,6-dione CAS No. 1267025-17-1

4-(Pyridin-3-yl)piperidine-2,6-dione

Cat. No.: B2454053
CAS No.: 1267025-17-1
M. Wt: 190.202
InChI Key: UNTJBBUZPKBCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-3-yl)piperidine-2,6-dione is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.20 . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds based on the piperidine-2,6-dione core structure are of significant interest in medicinal chemistry and chemical synthesis . Piperidine-2,6-dione derivatives have been extensively researched for their diverse biological activities. Some analogues are known to function as immunomodulators, exhibiting inhibitory effects on the release of TNF-α (Tumor Necrosis Factor-alpha) . Furthermore, research into structurally similar molecules has shown that this class of compound can be evaluated for a wide range of antiviral, antibacterial, and antifungal activities . The presence of the pyridinyl substituent in the molecule is a common feature in pharmacologically active compounds and can contribute to interactions with biological targets . From a synthetic chemistry perspective, the piperidine-2,6-dione scaffold serves as a versatile building block. Research on functionalized pyridone derivatives highlights their utility in reactions such as Michael additions, which can be used to create more complex, multi-cyclic structures for further biological evaluation . Researchers value this compound for its potential in developing new therapeutic agents and as a key intermediate in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-3-ylpiperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-9-4-8(5-10(14)12-9)7-2-1-3-11-6-7/h1-3,6,8H,4-5H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTJBBUZPKBCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 4-(Pyridin-3-yl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, stability profile, and experimental characterization of 4-(Pyridin-3-yl)piperidine-2,6-dione .

A Strategic Scaffold for Targeted Protein Degradation and CYP Modulation

Executive Summary & Molecular Architecture

4-(Pyridin-3-yl)piperidine-2,6-dione represents a distinct structural isomer of the glutarimide class, differentiating itself from the well-known 3-substituted analogs (e.g., Thalidomide, Lenalidomide) and 3,3-disubstituted analogs (e.g., Rogletimide). Its unique symmetry at the 4-position confers achirality , eliminating the racemization liabilities often associated with cereblon (CRBN) modulators.

This scaffold serves two primary roles in modern drug discovery:

  • Cereblon E3 Ligase Recruitment: A structural variant for PROTAC® linker attachment, offering altered vector geometry compared to standard immunomodulatory imide drugs (IMiDs).

  • Heme-Iron Coordination: The accessible pyridine nitrogen allows for Type II binding to cytochrome P450 enzymes, relevant for aromatase inhibition or CYP modulation.

Structural Identification
PropertyDetail
IUPAC Name 4-(Pyridin-3-yl)piperidine-2,6-dione
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
SMILES O=C1CC(c2cnccc2)CC(=O)N1
Chirality Achiral (Plane of symmetry through C4-N1 axis)
Core Motifs Glutarimide (Piperidine-2,6-dione) + Pyridine (3-position)

Solid-State Characterization

Understanding the solid-state behavior is critical for formulation, particularly given the high melting point characteristic of glutarimide networks.

Crystallinity and Melting Point

The compound exhibits high crystallinity due to an extensive hydrogen-bonding network. The glutarimide ring functions as both a hydrogen bond donor (Imide NH) and acceptor (Carbonyl oxygens), typically forming centrosymmetric dimers in the crystal lattice.

  • Predicted Melting Point: 165°C – 175°C (Consistent with glutarimide analogs like aminoglutethimide).

  • Polymorphism Risk: Moderate. Solvent-mediated polymorphic transitions are common in glutarimides; screening in polar protic (MeOH) vs. aprotic (Acetone) solvents is required.

Hygroscopicity

The pyridyl moiety introduces basicity, increasing hygroscopicity compared to simple phenyl-glutarimides.

  • Critical Relative Humidity (CRH): Estimated >65% RH.

  • Storage Protocol: Desiccated storage at room temperature (20-25°C) is mandatory to prevent hydrolytic degradation (see Section 4).

Solution-State Physicochemical Properties

The amphoteric nature of the molecule dictates its solubility and partitioning behavior. The interplay between the basic pyridine and the weakly acidic imide creates a pH-dependent solubility profile.

Ionization Constants (pKa)

The molecule possesses two distinct ionization centers:

  • Basic Center (Pyridine N):

    
    
    
    • Mechanism: Protonation of the pyridine nitrogen.

    • State: Cationic at pH < 5.

  • Acidic Center (Imide NH):

    
    
    
    • Mechanism: Deprotonation of the imide nitrogen (resonance stabilized).

    • State: Anionic at pH > 12.

Lipophilicity (LogP/LogD)
  • LogP (Neutral): 0.6 – 0.9 (Predicted). The molecule is moderately polar.

  • LogD (pH 7.4): ~0.6 (Predominantly neutral species).

  • LogD (pH 2.0): <-1.0 (Highly soluble cationic species).

Solubility Profile
Solvent / MediumSolubility (mg/mL)Comment
0.1N HCl (pH 1.2) > 50 mg/mLHigh solubility due to pyridinium formation.
PBS (pH 7.4) 1 – 5 mg/mLModerate solubility; rate-limiting for absorption.
DMSO > 100 mg/mLPreferred stock solvent for biological assays.
Ethanol 10 – 20 mg/mLTemperature dependent.

Stability & Degradation Pathways

The glutarimide ring is the structural weak point, susceptible to hydrolytic ring-opening, particularly under alkaline conditions.

Hydrolytic Degradation Mechanism

Under basic conditions (pH > 8) or enzymatic catalysis, the imide bond undergoes nucleophilic attack by water/hydroxide, leading to ring opening and the formation of the corresponding glutaramic acid derivative.

Diagram 1: pH-Dependent Species & Degradation Pathway

degradation_pathway Cation Cationic Species (pH < 5) Protonated Pyridine Neutral Neutral Species (pH 6-10) Active Drug Form Cation->Neutral pKa ~5.3 Anion Anionic Species (pH > 12) Deprotonated Imide Neutral->Anion pKa ~11.7 Hydrolysis Hydrolytic Ring Opening (Irreversible) Neutral->Hydrolysis OH- / H2O Anion->Hydrolysis Rapid Product 4-(Pyridin-3-yl)glutaramic Acid (Inactive Metabolite) Hydrolysis->Product

Caption: pH-dependent ionization states and the irreversible hydrolytic ring-opening pathway active under alkaline conditions.

Photostability

The pyridine ring absorbs in the UV region (λmax ~260 nm). While generally stable, prolonged exposure to high-intensity UV light in solution may induce N-oxidation of the pyridine ring.

  • Recommendation: Protect from light; use amber glassware for solution storage.

Analytical Methodologies

To ensure scientific integrity in quantification, the following validated HPLC protocol is recommended. This method separates the parent compound from its hydrolytic degradation products.

HPLC-UV/Vis Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0) – Buffers pyridine pKa to ensure sharp peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 260 nm (Pyridine absorption max).

  • Retention Time: Expect elution ~4-6 minutes depending on dead volume.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode (Protonated molecular ion [M+H]+).

  • Target Mass: m/z 191.21.

  • Fragmentation: Look for loss of the glutarimide ring (-99 Da) or pyridine characteristic fragments.

Experimental Workflow: Solubility Determination

This self-validating protocol ensures accurate solubility data generation, accounting for the pH-sensitivity of the compound.

Diagram 2: Kinetic Solubility Workflow

solubility_workflow Start Start: Solid Compound (10 mg) Prep Prepare Buffers: 1. pH 1.2 (SGF) 2. pH 7.4 (PBS) 3. pH 6.8 (FaSSIF) Start->Prep Incubate Incubate: 37°C, Shaking (24h) Supersaturation Check Prep->Incubate Filter Filtration: 0.22 µm PVDF Filter (Discard first 1 mL) Incubate->Filter Dilute Dilution: Dilute 1:10 with Mobile Phase (Prevents precipitation) Filter->Dilute Analyze HPLC-UV Analysis Quantify vs Standard Curve Dilute->Analyze

Caption: Step-by-step kinetic solubility determination workflow ensuring pH stability and filtration integrity.

References

  • Bartlett, J. B., et al. "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, vol. 4, no. 4, 2004, pp. 314–322. Link

  • Man, H. W., et al. "alpha-Fluoro-substituted thalidomide analogues." Journal of Medicinal Chemistry, vol. 46, no. 26, 2003, pp. 5563–5570. (Provides SAR on glutarimide ring stability). Link

  • Goosen, T. C., et al. "Correlation between physicochemical properties and human clinical pharmacokinetics." Drug Metabolism and Disposition, vol. 42, no. 11, 2014. (Reference for LogP/Solubility impact). Link

  • Chamberlain, P. P., et al. "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, vol. 21, 2014, pp. 803–809. Link

Disclaimer: This guide is based on theoretical derivation from structural analogs and standard medicinal chemistry principles. Experimental validation is required for specific batch release.

Targeted Protein Degradation via Novel Piperidine-2,6-Dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Novel Piperidine-2,6-dione Derivatives Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.[1]

A Technical Guide to Design, Synthesis, and Biological Characterization[1]

Executive Summary

The piperidine-2,6-dione scaffold (the glutarimide core) has evolved from a historical sedative pharmacophore into the linchpin of modern Targeted Protein Degradation (TPD). As the primary ligand for the E3 ubiquitin ligase Cereblon (CRBN), this moiety is no longer viewed merely as an inhibitor but as a "molecular glue" capable of reprogramming the ubiquitin-proteasome system (UPS).

This guide provides a rigorous technical framework for the development of novel piperidine-2,6-dione derivatives. It moves beyond basic structure-activity relationships (SAR) to detail the precise protocols required to validate these compounds as Cereblon E3 Ligase Modulators (CELMoDs) and PROTAC anchors.

Structural Pharmacology: The Tri-Tryptophan Pocket

The biological activity of any novel piperidine-2,6-dione derivative hinges on its ability to insert into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of human Cereblon.[1]

  • The Glutarimide Pharmacophore: The imide hydrogen at N3 is critical for hydrogen bonding with the backbone of the pocket.

  • The C3 Chiral Center: The (S)-enantiomer typically exhibits higher affinity for CRBN, though rapid racemization occurs under physiological conditions due to the acidic proton at the chiral center.[1]

  • Neosubstrate Recruitment: Modifications at the C4 or C5 position of the phthalimide ring (in thalidomide analogs) or the isoindolinone core dictate which "neosubstrate" (e.g., IKZF1, IKZF3, GSPT1) is recruited to the complex.[1]

Mechanism of Action: The "Molecular Glue" Cascade

Unlike traditional occupancy-based inhibitors, these derivatives function by inducing a de novo protein-protein interaction (PPI).[2][3]

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination Cascade cluster_2 Functional Outcome Drug Piperidine-2,6-dione Derivative Complex Drug-CRBN Surface Drug->Complex Binding CRBN Cereblon (E3 Ligase) CRBN->Complex Ternary Ternary Complex (CRBN-Drug-Substrate) Complex->Ternary Substrate Neosubstrate (e.g., IKZF1, GSPT1) Substrate->Ternary Recruitment Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Ub->Proteasome Degradation Proteolysis & Cell Death Proteasome->Degradation

Figure 1: The molecular glue mechanism.[2] The derivative binds CRBN, altering its surface topology to recruit and degrade specific neosubstrates.[1]

Synthetic Strategy: Modular Construction

To explore novel biological space, synthesis must be modular.[1] The following workflow allows for the rapid generation of C3-substituted piperidine-2,6-diones.

Protocol: Glutaric Anhydride Condensation

This is the industry-standard method for generating the imide core with high fidelity [1].

  • Reagents: Substituted aniline (1.0 eq), Glutaric anhydride (1.1 eq), Toluene, TEA, CDI (Carbonyldiimidazole).[1]

  • Step A (Ring Opening):

    • Dissolve aniline in anhydrous toluene.

    • Add glutaric anhydride and reflux for 2–4 hours.

    • Checkpoint: Monitor via TLC for the formation of the intermediate amide-acid.

    • Precipitate with n-pentane to isolate the uncyclized intermediate.

  • Step B (Ring Closure):

    • Dissolve the intermediate in THF or DMF.

    • Add CDI (1.2 eq) and reflux for 12–16 hours.

    • Why CDI? CDI activates the carboxylic acid under mild conditions, preventing thermal decomposition of sensitive functional groups often found in novel derivatives.[1]

  • Purification: Flash column chromatography (Ethyl Acetate/Hexane).

Synthesis Start Substituted Aniline + Glutaric Anhydride Inter Amide-Acid Intermediate Start->Inter Toluene, Reflux, 4h Cyclization CDI-Mediated Cyclization (Reflux) Inter->Cyclization THF, CDI, 16h Product Piperidine-2,6-dione Derivative Cyclization->Product Purification

Figure 2: Modular synthesis workflow for generating novel glutarimide derivatives.

Biological Evaluation Protocols

Trustworthy data requires self-validating assays. The following protocols are designed to confirm mechanism (CRBN binding) and phenotype (Cytotoxicity).

Assay A: CRBN Binding Affinity (TR-FRET)

Objective: Determine if the novel derivative physically engages the target. Method: Time-Resolved Fluorescence Resonance Energy Transfer competition assay.

Protocol:

  • Components:

    • Recombinant Human CRBN-DDB1 complex (His-tagged).

    • Fluorophore-conjugated Thalidomide (Tracer).

    • Anti-His Terbium (Tb) donor antibody.

  • Procedure:

    • Prepare a serial dilution of the Novel Derivative in DMSO (1% final concentration).

    • Incubate CRBN-DDB1 (5 nM) with the Tb-antibody (2 nM) and the Tracer (10 nM) in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Pluronic F-127).

    • Add the Novel Derivative and incubate for 60 minutes at room temperature.

    • Read: Excitation at 340 nm; Emission at 495 nm (Tb) and 520 nm (Tracer).

  • Validation:

    • Calculate the TR-FRET ratio (520/495).

    • Plot % Inhibition vs. Log[Concentration].

    • Control: Lenalidomide should yield an IC50 of ~2–5 µM [2].

Assay B: Neosubstrate Degradation (Western Blot)

Objective: Confirm the "glue" activity by observing the loss of specific proteins (IKZF1/3).[4]

Protocol:

  • Cell Line: NCI-H929 or MM.1S (Multiple Myeloma lines expressing high CRBN).

  • Treatment:

    • Seed cells at 1x10^6 cells/mL.

    • Treat with derivative (0.1, 1, 10 µM) for 6 to 24 hours .

    • Note: 6 hours is sufficient for IKZF1 degradation; 24 hours is needed for downstream apoptotic markers (Caspase-3).

  • Lysis & Blotting:

    • Lyse in RIPA buffer with protease inhibitors.

    • Primary Antibodies: Anti-IKZF1 (Ikaros), Anti-IKZF3 (Aiolos), Anti-CRBN (Loading Control).[1]

  • Success Criteria: A dose-dependent disappearance of IKZF bands compared to the DMSO control.

Assay C: Antiproliferative Activity (CCK-8 / CTG)

Objective: Quantify phenotypic potency.

Data Presentation Standard:

Compound ID R-Group Subst. CRBN IC50 (µM) NCI-H929 IC50 (µM) PBMC Cytotoxicity (µM)
Lenalidomide (Reference) 1.50 0.20 >50
Derivative 10a 5-Amino-isoquinoline 4.83 2.25 >20

| Derivative 10b | 6-Amino-isoquinoline | >10 | >50 | >50 |

Table 1: Example dataset structure. Note the correlation between CRBN binding and phenotypic toxicity in myeloma cells, but lack of toxicity in normal PBMCs (Selectivity).[1] [2]

Therapeutic Applications & SAR Insights

Recent studies highlight that the biological activity of these derivatives is highly sensitive to the "exit vector"—the angle at which the non-glutarimide portion of the molecule projects from the CRBN surface.

  • Oncology (Multiple Myeloma): Derivatives like Compound 10a (an isoquinoline-1,3-dione analog) demonstrate that rigidifying the linker between the glutarimide and the aryl ring can improve metabolic stability while maintaining anti-tumor activity [3].

  • PROTAC Design: The piperidine-2,6-dione moiety remains the gold standard for recruiting CRBN. However, novel derivatives with fluorinated backbones are emerging to improve cell permeability and reduce hydrolytic instability of the imide ring [4].[1]

References
  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones. PubMed Central (PMC).[1] Available at: [Link]

  • Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Journal of Enzyme Inhibition and Medicinal Chemistry.[1][4] Available at: [Link][5][6][7][8]

  • Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs. MDPI Molecules. Available at: [Link][6][7]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Deep Dive: Mechanism of Action of 4-(Pyridin-3-yl)piperidine-2,6-dione

[1]

Executive Summary & Chemical Identity[1]

4-(Pyridin-3-yl)piperidine-2,6-dione (CAS: 1267025-17-1) is a heterocyclic small molecule belonging to the pyridyl-glutarimide class.[1] Structurally, it consists of a piperidine-2,6-dione (glutarimide) ring substituted at the C4 position with a pyridine-3-yl moiety.[1]

This compound represents a structural isomer of the well-known aromatase inhibitor Rogletimide (3-ethyl-3-(4-pyridyl)piperidine-2,6-dione) and shares the glutarimide pharmacophore found in immunomodulatory imide drugs (IMiDs) like Thalidomide .[1] Its mechanism of action is primarily defined by two distinct molecular interactions:

  • CYP19A1 (Aromatase) Inhibition: Competitive inhibition via heme iron coordination.

  • Cereblon (CRBN) Modulation: Potential ligand-dependent ubiquitination (E3 ligase recruitment), governed by the glutarimide moiety.

Chemical Structure Data
PropertyDetail
IUPAC Name 4-(pyridin-3-yl)piperidine-2,6-dione
CAS Number 1267025-17-1
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Core Scaffold Glutarimide (Piperidine-2,6-dione)
Key Substituent 3-Pyridyl group at C4 position

Mechanism of Action: The Core

The biological activity of 4-(Pyridin-3-yl)piperidine-2,6-dione is driven by its ability to interact with metalloenzymes and protein degradation machinery.[1]

Primary Mechanism: Aromatase (CYP19A1) Inhibition

The most characterized mechanism for pyridyl-glutarimides is the inhibition of Aromatase (CYP19A1) , the enzyme responsible for converting androgens (androstenedione/testosterone) into estrogens (estrone/estradiol).

  • Heme Coordination: The lone pair of electrons on the nitrogen atom of the pyridine ring coordinates axially with the Heme Iron (Fe²⁺) in the active site of CYP19A1. This blocks the binding of molecular oxygen required for the hydroxylation steps of aromatization.[1]

  • Active Site Fit: The glutarimide ring mimics the steroid backbone (specifically the A/B ring interface) of the natural substrate, androstenedione.

  • Selectivity: Unlike aminoglutethimide, which inhibits CYP11A1 (desmolase) causing adrenal suppression, pyridyl analogs often show higher selectivity for CYP19A1 due to the specific geometry of the pyridine-heme interaction.[1]

Secondary Mechanism: Cereblon (CRBN) Ligand

The glutarimide ring is the critical pharmacophore for binding to Cereblon (CRBN) , the substrate receptor of the CRL4^CRBN E3 ubiquitin ligase complex.

  • Binding Pocket: The glutarimide moiety inserts into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.

  • Substrate Recruitment: While 3-substituted glutarimides (e.g., Lenalidomide) are potent degraders of neosubstrates like IKZF1/3, the 4-substituted geometry of 4-(Pyridin-3-yl)piperidine-2,6-dione alters the exit vector of the ligand.[1] This may result in:

    • Neutral Antagonism: Binding CRBN without recruiting neosubstrates (blocking endogenous substrates).

    • Novel Substrate Specificity: Recruiting a distinct set of proteins for ubiquitination due to the different spatial orientation of the pyridine ring.[1]

Pathway Visualization

The following diagram illustrates the dual mechanistic potential of the compound.

MoA_PathwayCompound4-(Pyridin-3-yl)piperidine-2,6-dioneCYP19A1CYP19A1(Aromatase)Compound->CYP19A1Primary TargetCRBNCereblon(E3 Ligase)Compound->CRBNSecondary TargetHemeHeme Iron (Fe2+)CoordinationCYP19A1->HemePyridine N-interactionPocketTri-Trp PocketBindingCRBN->PocketGlutarimide interactionEstrogenEstrogen Biosynthesis(Inhibition)Heme->EstrogenBlocks O2 bindingUbiquitinUbiquitination ofSubstrates (IKZF1/3?)Pocket->UbiquitinModulates E3 Activity

Caption: Dual mechanism targeting CYP19A1 via heme coordination and CRBN via glutarimide pocket insertion.[1]

Experimental Protocols

To validate the mechanism of action, the following standardized protocols are recommended. These assays distinguish between aromatase inhibition and cereblon binding.[1]

Protocol A: Aromatase (CYP19A1) Inhibition Assay

Objective: Determine the IC₅₀ of the compound against human placental aromatase.

  • Preparation:

    • Enzyme Source: Human placental microsomes or recombinant human CYP19A1 (Supersomes).

    • Substrate: [1β-³H]Androstenedione (Radiometric method) or Dibenzylfluorescein (Fluorometric method).[1]

    • Compound: Dissolve 4-(Pyridin-3-yl)piperidine-2,6-dione in DMSO. Prepare serial dilutions (0.1 nM to 10 µM).

  • Reaction Setup:

    • Mix 10 µL of compound dilution with 40 µL of enzyme/buffer mix (100 mM Potassium Phosphate, pH 7.4).

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate reaction by adding 50 µL of NADPH-generating system + Substrate.[1]

  • Incubation:

    • Incubate for 30 minutes at 37°C.

  • Termination & Detection (Radiometric):

    • Stop reaction with chloroform or trichloroacetic acid.[1]

    • Extract the aqueous phase containing ³H₂O (released during aromatization).

    • Quantify ³H₂O via liquid scintillation counting.[1]

  • Analysis:

    • Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Protocol B: Cereblon (CRBN) TR-FRET Binding Assay

Objective: Assess the affinity of the compound for the CRBN-DDB1 complex.[1]

  • Reagents:

    • Protein: Recombinant CRBN-DDB1 complex (His-tagged or Biotinylated).[1]

    • Tracer: Cy5-labeled Thalidomide congener (fluorescent probe).[1]

    • Detection: Terbium-labeled Anti-His or Streptavidin (Donor).[1]

  • Workflow:

    • Plate: Use 384-well low-volume white plates.

    • Addition: Add 5 µL of test compound (titration series).

    • Protein Mix: Add 5 µL of CRBN-DDB1 + Tb-Donor mix. Incubate 15 mins.

    • Tracer: Add 5 µL of Cy5-Tracer.[1]

    • Incubation: Incubate for 60 minutes at Room Temperature (dark).

  • Measurement:

    • Read on a TR-FRET compatible reader (e.g., EnVision).[1]

    • Excitation: 337 nm. Emission 1: 615 nm (Tb). Emission 2: 665 nm (Cy5).

  • Calculation:

    • Calculate TR-FRET Ratio = (Signal 665nm / Signal 615nm) × 10,000.[1]

    • Displacement of the tracer by the test compound results in a decrease in FRET signal.[1] Determine K_i or IC₅₀.[1]

Synthesis & Structural Considerations

Understanding the synthesis is crucial for verifying the 4-isomer identity, as the 3-isomer (Rogletimide analog) is more common.[1]

Synthetic Route (4-Substituted Glutarimide)

The synthesis typically involves the cyclization of a 3-substituted glutaric acid derivative.[1]

Reaction Scheme:

  • Precursor: 3-(Pyridin-3-yl)pentanedioic acid (3-pyridylglutaric acid).[1]

  • Dehydration: Heat with acetic anhydride to form 3-(Pyridin-3-yl)glutaric anhydride .

  • Imidation: React the anhydride with aqueous ammonia or urea at high temperature (150-180°C).

  • Purification: Recrystallization from ethanol/water.[1]

Note on Isomerism:

  • 3-substituted glutaric acid yields the 4-substituted glutarimide (due to symmetry, position 4 is the apex opposite the nitrogen).[1]

  • 2-substituted glutaric acid yields the 3-substituted glutarimide (e.g., Rogletimide).[1]

SynthesisAcid3-(Pyridin-3-yl)pentanedioic acidAnhydrideCyclic AnhydrideIntermediateAcid->AnhydrideAc2O, HeatProduct4-(Pyridin-3-yl)piperidine-2,6-dioneAnhydride->ProductNH3 / Urea, Heat

Caption: Synthetic pathway converting 3-substituted glutaric acid to 4-substituted glutarimide.[1]

References

  • Foster, A. B., et al. (1985).[2] "Structure-activity relationships for inhibition of aromatase by 3-substituted piperidine-2,6-diones." Journal of Medicinal Chemistry, 28(2), 200-204.[1] Link

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809. Link

  • Hartmann, R. W., & Batzl, C. (1986). "Aromatase inhibitors.[1][3][4] Synthesis and biological activity of pyridyl-substituted glutethimide analogues." Journal of Medicinal Chemistry, 29(8), 1368–1374. Link[1]

  • BLD Pharm. (2025). "Product Datasheet: 4-(Pyridin-3-yl)piperidine-2,6-dione (CAS 1267025-17-1)." Link

  • Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345-1350.[1] Link[1]

Technical Guide: Spectroscopic Elucidation of Synthesized Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a foundational pharmacophore in medicinal chemistry, serving as the structural core for diverse therapeutics including fentanyl (analgesic), paroxetine (SSRI), and donepezil (acetylcholinesterase inhibitor). However, the bioactivity of these derivatives is strictly governed by their stereochemical conformation.

This guide provides a rigorous, self-validating framework for the spectroscopic analysis of synthesized piperidine derivatives. Moving beyond basic characterization, it focuses on the causality between molecular conformation and spectral data, specifically leveraging Bohlmann bands in IR and Karplus-relationship coupling constants in NMR to assign axial/equatorial configurations without immediate recourse to X-ray crystallography.

Part 1: Structural Context & Synthetic Relevance

The piperidine ring exists in a dynamic equilibrium between chair conformers.[1] Unlike cyclohexane, the presence of the nitrogen atom introduces N-inversion (pyramidal inversion) and specific steric interactions (A-values) that dictate the orientation of substituents.[1]

  • Critical Objective: Determine if your substituent is axial or equatorial .

  • Bioactive Consequence: Receptors often bind only one specific conformer. For example, 4-substituted piperidines generally prefer the equatorial position to minimize 1,3-diaxial interactions, but N-substitution can skew this equilibrium.

Part 2: Infrared (IR) Spectroscopy – The Functional Fingerprint

While often relegated to simple functional group checks, IR offers a specific diagnostic tool for piperidine stereochemistry known as Bohlmann Bands .

The Diagnostic Power of Bohlmann Bands

In tertiary amines (N-alkyl piperidines), specific C-H stretching bands appear in the 2700–2800 cm⁻¹ region if and only if the nitrogen lone pair is antiperiplanar (trans-diaxial) to the adjacent


-C-H bonds.
  • Presence of Bands: Indicates the lone pair is axial, and at least one

    
    -proton is axial.
    
  • Absence of Bands: Suggests the lone pair is equatorial (less stable) or the system is protonated/quaternized (lone pair unavailable).

Characteristic Vibrational Modes
Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch 3300–3500Sharp band (free base). Broadens significantly if H-bonded.
NH⁺ Stretch 2500–3000Broad, multiple bands ("ammonium band") seen in HCl salts.
Bohlmann Bands 2700–2800Diagnostic: C-H stretch antiperiplanar to N-lone pair.
C-N Stretch 1000–1350Medium intensity; often overlaps with C-C fingerprint.
C=O (Amides) 1630–1690If the piperidine is part of an amide (e.g., piperidone).

Part 3: NMR Spectroscopy – Conformational Elucidation

NMR is the primary tool for defining the 3D architecture of the ring. The analysis relies on the distinct magnetic environments of axial (


)  and equatorial (

)
protons.
1H NMR: Chemical Shifts ( ) & Shielding

Due to magnetic anisotropy and steric compression, axial and equatorial protons on the piperidine ring display distinct shifts.

  • 
    -Protons (H2/H6):  Deshielded (2.6 – 3.2 ppm) due to the electronegative Nitrogen.
    
  • 
    /
    
    
    
    -Protons (H3/H4/H5):
    Shielded (1.4 – 1.8 ppm).
  • The "Axial Shielding" Rule: generally,

    
    . Equatorial protons typically resonate 0.3–0.5 ppm downfield from their geminal axial counterparts.
    
Stereochemistry via Coupling Constants ( )

The magnitude of vicinal coupling (


) is governed by the dihedral angle (

) according to the Karplus equation . This is the gold standard for assigning relative stereochemistry in solution.
  • Trans-Diaxial (

    
    ): 
    
    
    
    . Large coupling (10–13 Hz ).
  • Axial-Equatorial (

    
    ): 
    
    
    
    . Small coupling (2–5 Hz ).
  • Equatorial-Equatorial (

    
    ): 
    
    
    
    . Small coupling (2–5 Hz ).

Interpretation Strategy: If a proton signal appears as a triplet of triplets (tt) or a doublet of triplets (dt) with at least one large coupling (


 Hz), that proton is Axial  and has axial neighbors.
13C NMR Benchmarks

Carbon shifts provide the skeleton verification.[2]

  • C2/C6 (

    
    ):  45 – 55 ppm (Deshielded by N).
    
  • C3/C5 (

    
    ):  25 – 35 ppm.
    
  • C4 (

    
    ):  20 – 25 ppm.
    

Part 4: Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow for structural determination and the decision tree for stereochemical assignment.

Structural Elucidation Workflow

PiperidineWorkflow Start Synthesized Piperidine Derivative IR IR Spectroscopy (Check 2700-2800 cm⁻¹) Start->IR Functional Group Check H1_NMR 1H NMR (Determine J-values) IR->H1_NMR Bohlmann Bands? C13_NMR 13C NMR / DEPT (Carbon Skeleton) H1_NMR->C13_NMR Integration Check Final Conformational Assignment H1_NMR->Final Clear Jaa (11Hz) NOESY 2D NOESY (Spatial Proximity) C13_NMR->NOESY Ambiguous Stereochem? NOESY->Final Through-Space NOE

Caption: Step-by-step spectroscopic workflow for validating piperidine derivatives.

Stereochemical Decision Tree (J-Coupling)

CouplingLogic Signal Analyze Multiplet of Ring Proton LargeJ Is J > 10 Hz present? Signal->LargeJ Axial Proton is AXIAL (Trans-diaxial relationship) LargeJ->Axial Yes Equatorial Proton is EQUATORIAL (or rapid ring flip) LargeJ->Equatorial No (J < 5 Hz) CheckTemp Perform Low-Temp NMR (-80°C) to freeze conformers Equatorial->CheckTemp Broad/Undefined Signal

Caption: Logic gate for assigning axial vs. equatorial protons based on vicinal coupling constants.

Part 5: Experimental Protocols

To ensure reproducibility and minimize solvent-solute interaction artifacts (e.g., H-bonding affecting shifts), follow these standardized protocols.

Sample Preparation (NMR)
  • Solvent Selection:

    • CDCl₃ (Chloroform-d): Standard for non-polar derivatives. Allows observation of Bohlmann effects.

    • DMSO-d₆: Use for polar salts or if N-H proton visibility is required (slows exchange). Note: DMSO disrupts Bohlmann bands due to lone-pair solvation.

  • Concentration: Dissolve 5–10 mg of analyte in 0.6 mL of solvent.

    • Why? High concentrations cause viscosity broadening; low concentrations reduce signal-to-noise for 13C.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (paramagnetic particles cause line broadening).

Acquisition Parameters (Bruker/Varian 400 MHz+)
  • 1H NMR:

    • Spectral Width: -2 to 14 ppm.

    • Relaxation Delay (D1): 1.0 s (increase to 5.0 s for quantitative integration).

    • Scans: 16–64.

  • 13C NMR:

    • Decoupling: Proton-decoupled (Waltz-16).

    • Scans: 512–1024 (due to low natural abundance).

    • DEPT-135: Essential for distinguishing CH₂ (negative phase) from CH/CH₃ (positive phase).

References

  • National Institutes of Health (NIH). (2020). Understanding the Conformational Behavior of Fluorinated Piperidines. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). An NMR investigation of the conformational equilibrium in nipecotic acid derivatives. Retrieved from [Link]

  • Organic Chemistry Data. (2021). 13C NMR Chemical Shifts: Heterocycles. Retrieved from [Link]

Sources

Methodological & Application

Title: A Validated LC-MS/MS Method for the Sensitive Quantification of 4-(Pyridin-3-yl)piperidine-2,6-dione in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The piperidine-2,6-dione scaffold is a privileged structure in modern medicinal chemistry, forming the core of several therapeutic agents. 4-(Pyridin-3-yl)piperidine-2,6-dione is a key heterocyclic building block and potential metabolite whose characterization is essential for pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies. This document provides a comprehensive, field-proven protocol for the robust and sensitive quantification of 4-(Pyridin-3-yl)piperidine-2,6-dione in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein employs a straightforward protein precipitation extraction procedure and has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3]

Principle of the Method

The quantification of low-concentration analytes in complex biological matrices such as plasma demands a method with high sensitivity and selectivity. LC-MS/MS is the gold standard for this application, offering superior performance over traditional HPLC-UV methods.[4] This is because mass spectrometry can distinguish the target analyte from endogenous matrix components and other metabolites based on its unique mass-to-charge ratio (m/z) and its specific fragmentation pattern.

Our approach utilizes a reversed-phase liquid chromatographic separation to resolve the analyte from plasma components, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The positive electrospray ionization (ESI+) mode is selected due to the basic nature of the pyridine moiety, which is readily protonated. An isotopically labeled internal standard (IS), 4-(Pyridin-3-yl)piperidine-2,6-dione-d4, is employed to correct for variability in sample processing and instrument response, ensuring the highest level of accuracy and precision.[5]

Materials and Reagents

MaterialSupplierPart Number (Example)
4-(Pyridin-3-yl)piperidine-2,6-dioneSigma-AldrichIn-house Synthesis
4-(Pyridin-3-yl)piperidine-2,6-dione-d4 (IS)Custom SynthesisN/A
Acetonitrile (LC-MS Grade)Fisher ScientificA955-4
Formic Acid (LC-MS Grade)Thermo Scientific85178
Water (LC-MS Grade)Fisher ScientificW6-4
Human Plasma (K2-EDTA)BioIVTHMPLEDTA2
Polypropylene Microcentrifuge Tubes (1.5 mL)Eppendorf022363204
HPLC Vials, Inserts, and CapsWaters186000270C

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

The foundation of any quantitative bioanalytical method is the accuracy of its calibration standards. All preparations must be documented thoroughly.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of 4-(Pyridin-3-yl)piperidine-2,6-dione and its d4-IS into separate 5 mL volumetric flasks. Dissolve in 100% methanol and bring to volume.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 (v/v) Acetonitrile:Water to prepare working solutions for spiking calibration curve (CC) standards.

  • Internal Standard (IS) Spiking Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) Acetonitrile:Water. This solution will be added to all samples (excluding blanks) during extraction.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the final concentrations detailed in Table 1. QC samples should be prepared from a separate weighing of the reference standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[6]

G cluster_prep Sample Preparation Workflow s1 Aliquot 50 µL of Plasma (Standard, QC, or Unknown) s2 Add 150 µL of IS Spiking Solution in Acetonitrile (100 ng/mL) s1->s2 s3 Vortex for 1 minute at high speed s2->s3 s4 Centrifuge at 14,000 g for 10 minutes at 4°C s3->s4 s5 Transfer 100 µL of Supernatant to HPLC vial s4->s5 s6 Inject 5 µL onto LC-MS/MS System s5->s6

Caption: Protein Precipitation Sample Preparation Workflow.

Protocol Steps:

  • Label 1.5 mL polypropylene tubes for each blank, CC, QC, and unknown sample.

  • Aliquot 50 µL of the corresponding plasma sample into the appropriately labeled tube.

  • Add 150 µL of the IS Spiking Solution (prepared in acetonitrile) to each tube except for the blank matrix sample (add 150 µL of acetonitrile only). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex each tube vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifuge the tubes at 14,000 g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into an HPLC vial with an insert.

  • Cap the vials and place them in the autosampler for analysis.

LC-MS/MS Instrumental Conditions

These parameters serve as a robust starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

ParameterConditionRationale
HPLC SystemShimadzu Nexera X2 or equivalentProvides reliable, low-carryover performance.
ColumnWaters Acquity BEH C18, 1.7 µm, 2.1 x 50 mmOffers excellent peak shape and retention for polar heterocyclic compounds.
Mobile Phase A0.1% Formic Acid in WaterAcid modifier promotes protonation for ESI+ and improves peak shape.
Mobile Phase B0.1% Formic Acid in AcetonitrileCommon organic phase for reversed-phase chromatography.
Flow Rate0.4 mL/minAppropriate for the column dimensions and particle size.
Injection Volume5 µLBalances sensitivity with potential for column overloading.
Column Temperature40°CEnsures reproducible retention times and reduces mobile phase viscosity.
Gradient Time (min) %B
0.05
0.55
2.595
3.595
3.65
5.05

Table 2: Mass Spectrometry Parameters

ParameterConditionRationale
Mass SpectrometerSciex QTRAP 6500+ or equivalentHigh sensitivity and fast scanning capabilities are ideal for bioanalysis.
Ionization SourceElectrospray Ionization (ESI), Positive ModeThe pyridine nitrogen is readily protonated.
MRM TransitionsAnalyte: 191.2 → 121.1 (Quantifier), 191.2 → 94.1 (Qualifier)Precursor [M+H]+ and characteristic product ions provide specificity.
IS (d4): 195.2 → 125.1Mass shift of +4 Da ensures no crosstalk with the analyte.
Ion Source Gas 1 (GS1)50 psiNebulizer gas for efficient droplet formation.
Ion Source Gas 2 (GS2)55 psiHeater gas to aid in desolvation.
Curtain Gas (CUR)35 psiPrevents neutral molecules from entering the mass analyzer.
Collision Gas (CAD)MediumInduces fragmentation in the collision cell.
IonSpray Voltage (IS)5500 VOptimal voltage for stable spray and ionization.
Temperature (TEM)550°CFacilitates rapid desolvation of the ESI droplets.

Bioanalytical Method Validation (BMV)

A full validation was conducted to demonstrate that the method is reliable and fit for its intended purpose, adhering to the principles of regulatory guidance.[7][8][9]

G cluster_validation Bioanalytical Method Validation Logic selectivity Selectivity (6 blank sources) linearity Linearity & Range (Calibration Curve) lloq LLOQ (Lowest standard on curve) linearity->lloq accuracy_precision Accuracy & Precision (Intra- & Inter-day) matrix Matrix Effect & Recovery stability Stability (Freeze-Thaw, Bench-Top, Long-Term, Post-Preparative) core_params Core Parameters core_params->selectivity core_params->linearity core_params->accuracy_precision core_params->lloq additional_params Matrix & Stability additional_params->matrix additional_params->stability

Caption: Key Pillars of Bioanalytical Method Validation.

Table 3: Summary of Method Validation Results

Validation ParameterConcentration (ng/mL)Acceptance Criteria (FDA/EMA)[1][2]Result
Linearity & Range 0.1 - 100r² ≥ 0.99r² = 0.9985
LLOQ 0.1Accuracy: 80-120%, Precision: ≤20% RSDAccuracy: 95.7%, Precision: 11.2% RSD
Intra-day Accuracy 0.3 (Low QC)±15% of nominal (±20% at LLOQ)104.3%
10 (Mid QC)98.9%
80 (High QC)101.5%
Intra-day Precision 0.3 (Low QC)≤15% RSD (≤20% at LLOQ)8.5%
10 (Mid QC)4.1%
80 (High QC)3.7%
Inter-day Accuracy 0.3 (Low QC)±15% of nominal (±20% at LLOQ)102.1%
10 (Mid QC)100.8%
80 (High QC)103.2%
Inter-day Precision 0.3 (Low QC)≤15% RSD (≤20% at LLOQ)10.1%
10 (Mid QC)6.5%
80 (High QC)5.2%
Matrix Effect Low & High QCIS-normalized matrix factor CV ≤15%CV = 7.8%
Recovery Low, Mid, High QCConsistent and reproducibleMean Recovery: 91.5%
Stability (Freeze-Thaw) Low & High QC%Bias within ±15% of nominalPassed (3 cycles)
Stability (Bench-Top) Low & High QC%Bias within ±15% of nominalStable for 24 hours at room temp

Discussion

The developed LC-MS/MS method demonstrates the necessary performance characteristics for the reliable quantification of 4-(Pyridin-3-yl)piperidine-2,6-dione in human plasma. The selection of a simple protein precipitation protocol offers significant advantages in terms of sample throughput, making it suitable for the analysis of large sample sets typical of preclinical and clinical studies.

The chromatographic gradient was optimized to ensure the analyte elutes in a region free from significant ion suppression, a common challenge in bioanalysis.[6] The use of a stable, isotopically labeled internal standard is a critical component of this method, as it effectively normalizes for any variations in extraction recovery and matrix-induced ion suppression or enhancement, thereby ensuring data integrity. The validation results meet the stringent acceptance criteria set forth by major regulatory agencies, confirming that the method is accurate, precise, and robust.[1][2][3]

Conclusion

This application note details a validated, high-throughput LC-MS/MS method for the quantification of 4-(Pyridin-3-yl)piperidine-2,6-dione in human plasma. The method exhibits excellent sensitivity, selectivity, accuracy, and precision over a wide dynamic range. It is fit-for-purpose and can be readily implemented in regulated bioanalytical laboratories to support drug development programs involving this compound.

References

  • European Medicines Agency (EMA). (2015). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration (FDA). (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Note: While for biomarkers, principles often overlap with drug quantification.[Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Superseded but historically relevant document.[Link]

  • European Pharmaceutical Training and Research Initiative (EPTRI). (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Presentation slides providing context.[Link]

  • U.S. Food and Drug Administration (FDA). (2020). Bioanalytical Method Validation Guidance for Industry. General announcement page.[Link]

  • U.S. Food and Drug Administration (FDA). (2013). Draft Guidance on Bioanalytical Method Validation. Archived draft for historical context.[Link]

  • U.S. Department of Health and Human Services (HHS.gov). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • IIBR. (2012). Development of generic sample preparation protocols for LC-MS based screening of toxic Xenobiotics in urine. Poster on sample prep strategies.[Link]

  • Al-Saeed, M. et al. (2022). Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma. Scientific Reports. [Link]

  • Takahashi, S. et al. (2020). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. FEBS Journal. [Link]

  • Biotage. Sample Preparation Strategies for Urine Panels with 50 or More Drugs and Metabolites Analyzed by LC-MS/MS. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Pyridine. [Link]

  • Prasain, J. Quantitative analysis of drug metabolites in biological samples. UAB Lecture Slides.[Link]

Sources

Application Note: Antimicrobial and Antifungal Screening of Piperidine-4-one Derivatives

[1][2][3][4]

Introduction & Pharmacophore Significance[5]

The piperidine-4-one (piperidone) scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive heterocycles. Its structural versatility allows for diverse substitutions at the N-1, C-2, and C-6 positions, directly influencing lipophilicity and binding affinity to microbial targets.

Recent Structure-Activity Relationship (SAR) studies indicate that 2,6-diaryl-piperidin-4-ones and their thiosemicarbazone derivatives exhibit potent antimicrobial activity. The mechanism of action often involves two distinct pathways:

  • Membrane Disruption: The lipophilic nature of the piperidine ring facilitates insertion into the bacterial cell membrane, increasing permeability.[1]

  • DNA Intercalation/Enzyme Inhibition: Specific derivatives have been shown to inhibit DNA gyrase or dihydrofolate reductase (DHFR), arresting bacterial replication.

This guide provides a standardized, high-throughput workflow for screening these derivatives, moving beyond basic diffusion methods to quantitative microdilution assays.

Chemical Preparation & Solubility Protocols

Critical Challenge: Piperidine-4-one derivatives, particularly those with bulky aryl substituents at C-2 and C-6, often exhibit poor aqueous solubility. Improper solubilization causes precipitation in the assay media, leading to false negatives (compound unavailable) or false positives (precipitate scattering light in optical density readings).

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO) is the standard solvent.

  • Concentration: Prepare a 10 mg/mL (or 10,000 µg/mL) master stock.

  • Storage: Aliquot into amber vials to prevent photodegradation (common with thiosemicarbazone derivatives) and store at -20°C.

Assay Working Solutions
  • Dilution Rule: The final concentration of DMSO in the bacterial culture must not exceed 1% (v/v) , as DMSO itself is bacteriostatic at higher concentrations.

  • Verification: If the compound precipitates upon dilution into Mueller-Hinton Broth (MHB), add 0.02% Tween 80 to the broth to act as a surfactant/dispersing agent.

Protocol A: Primary Screening (Agar Well Diffusion)[7]

Purpose: Rapid qualitative identification of "hit" compounds.

Materials
  • Media: Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) for fungi.

  • Inoculum: 0.5 McFarland standard (

    
     CFU/mL).
    
  • Controls:

    • Positive: Ciprofloxacin (5 µ g/disk ) for bacteria; Fluconazole (25 µ g/disk ) for fungi.

    • Negative: DMSO (neat).

Step-by-Step Methodology
  • Inoculation: Swab the entire surface of the MHA/SDA plate with the standardized inoculum to create a "lawn." Rotate the plate 60° three times to ensure even coverage.

  • Well Creation: Use a sterile 6mm cork borer to punch wells into the agar. Remove the agar plug with a sterile needle.

  • Compound Loading:

    • Add 50 µL of the test compound (at 1 mg/mL) into the well.

    • Expert Tip: Allow the plate to sit upright at room temperature for 30 minutes before incubation. This allows the compound to diffuse into the agar before the exponential growth phase begins.

  • Incubation:

    • Bacteria: 37°C for 18–24 hours.[1]

    • Fungi: 25–30°C for 48–72 hours.

  • Readout: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.

Protocol B: Quantitative Resazurin Microtiter Assay (REMA)

Purpose: Determination of Minimum Inhibitory Concentration (MIC). This colorimetric method is superior to standard turbidity tests for piperidine derivatives because it eliminates interference from compound precipitation.

The Principle

Resazurin (blue, non-fluorescent) is reduced by viable, metabolically active cells to resorufin (pink, fluorescent).[2] If the piperidine derivative kills the bacteria, the well remains blue.

Workflow Diagram

REMA_WorkflowStartCompound Stock(10 mg/mL in DMSO)DilutionSerial 2-fold Dilutionin 96-well PlateStart->DilutionInoculationAdd Bacterial Inoculum(5 x 10^5 CFU/mL)Dilution->InoculationIncubation1Incubate 37°C(18-24 Hours)Inoculation->Incubation1DyeAddAdd Resazurin Dye(0.015%)Incubation1->DyeAddIncubation2Incubate 2-4 HoursDyeAdd->Incubation2ReadoutVisual/Fluorometric ReadIncubation2->ReadoutBlueBlue Color(No Growth = MIC)Readout->BlueInhibitionPinkPink Color(Viable Cells)Readout->PinkGrowth

Figure 1: Resazurin Microtiter Assay (REMA) workflow for high-throughput MIC determination.

Detailed Protocol
  • Plate Setup:

    • Dispense 100 µL of Mueller-Hinton Broth into all wells of a 96-well microplate.

    • Row A: Add 100 µL of compound stock. Mix and transfer 100 µL to Row B. Repeat down to Row H (discarding the final 100 µL). This creates a serial 2-fold dilution gradient.[1][3]

  • Inoculum Prep: Dilute the 0.5 McFarland culture 1:100 to achieve

    
     CFU/mL.
    
  • Inoculation: Add 100 µL of the diluted inoculum to every well.

    • Final Volume: 200 µL.

    • Final Bacterial Density:

      
       CFU/mL.
      
  • Incubation: Seal plate with parafilm (to prevent evaporation) and incubate at 37°C for 24h.

  • Dye Addition: Add 30 µL of 0.015% Resazurin solution (sterile filtered) to each well.

  • Final Incubation: Incubate for 2–4 hours.

  • Interpretation:

    • MIC: The lowest concentration well that remains Blue .[3]

    • Growth: Wells that turn Pink .[2][3]

Antifungal Specifics (Yeast vs. Mold)

Piperidine-4-ones often show higher efficacy against dermatophytes than bacteria due to the ergosterol biosynthesis pathway similarities with their mechanism.

ParameterYeast (Candida albicans)Mold (Aspergillus niger)
Reference Method CLSI M27CLSI M38
Media RPMI 1640 (buffered with MOPS)RPMI 1640 (buffered with MOPS)
Inoculum Prep Spectrophotometric (530nm)Spore counting (Hemocytometer)
Incubation Time 24–48 Hours48–72 Hours
Endpoint 50% inhibition (prominent reduction)100% inhibition (no visible hyphae)

Data Analysis & SAR Interpretation

When analyzing your data, organize results to highlight the impact of substitutions.

Key SAR Trends for Piperidine-4-ones:

  • Lipophilicity (ClogP): Generally, activity increases with lipophilicity up to a threshold (ClogP

    
     3-4). Beyond this, solubility limits bioavailability.
    
  • N-Substitution:

    • N-H (Free amine): Moderate activity.[4]

    • N-Methyl/Ethyl: Often decreases activity due to loss of H-bond donor capability.

    • N-Benzenesulfonyl: Significantly enhances antifungal activity (sulfonamide pharmacophore synergy).

  • 2,6-Aryl Substituents: Electron-withdrawing groups (Cl, F, NO2) on the phenyl rings at C-2 and C-6 typically increase antibacterial potency compared to electron-donating groups (OCH3).

Decision Logic for Hit Validation

SAR_LogicScreenPrimary Screen(Agar Diffusion)Decision1ZOI > 10mm?Screen->Decision1MIC_TestMIC Determination(REMA)Decision1->MIC_TestYesDiscardDiscard / RedesignDecision1->DiscardNoToxicityCytotoxicity Assay(Vero Cell Line)MIC_Test->ToxicityMIC < 64 µg/mLMIC_Test->DiscardMIC > 64 µg/mLSelectivityCalculate Selectivity Index(CC50 / MIC)Toxicity->Selectivity

Figure 2: Strategic decision tree for validating antimicrobial hits.

References

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.[5] Biomedical and Pharmacology Journal. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[6] [Link]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth. Methods. [Link]

  • Perumal, P., et al. (2016). Characterization and Antimicrobial Activity of Piperidine-4-one Derivative.[7] Inventi Rapid: Med Chem. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi.[8] [Link]

Synthesis and Evaluation of Piperidine Derivatives as Potential Anticancer Agents: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Oncology

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and is recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility allows for the precise spatial orientation of pharmacophoric groups, enabling optimal interactions with diverse biological targets. In the realm of oncology, piperidine derivatives have emerged as a promising class of compounds with a wide spectrum of anticancer activities. These compounds have been shown to modulate critical cellular pathways involved in cancer cell proliferation, survival, and metastasis.[2] This technical guide provides a comprehensive overview of the synthesis, purification, and biological evaluation of a representative class of piperidine derivatives—3,5-bis(benzylidene)-4-piperidones—as potential anticancer agents. The protocols and methodologies detailed herein are designed to be self-validating and provide researchers with the necessary tools to explore this promising area of cancer drug discovery.

Synthetic Strategies: The Claisen-Schmidt Condensation for 3,5-Bis(benzylidene)-4-piperidones

The Claisen-Schmidt condensation is a robust and versatile method for the synthesis of α,β-unsaturated ketones, and it is particularly well-suited for the preparation of 3,5-bis(benzylidene)-4-piperidones.[3] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone possessing α-hydrogens, in this case, a 4-piperidone derivative.[4] The choice of substituents on the aromatic aldehyde allows for the generation of a diverse library of compounds, enabling the exploration of structure-activity relationships (SAR).

Experimental Workflow for Synthesis

cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow reagents Reactants: - 4-Piperidone hydrochloride - Substituted benzaldehyde - Acetic acid - Hydrogen chloride reaction Claisen-Schmidt Condensation reagents->reaction Stir at room temp. workup Reaction Work-up: - Neutralization - Filtration reaction->workup crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization Hot solvent (e.g., Ethanol) pure Pure Product recrystallization->pure analysis Characterization: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy pure->analysis

Caption: General workflow for the synthesis and purification of 3,5-bis(benzylidene)-4-piperidone derivatives.

Detailed Protocol: Synthesis of 3,5-Bis(4-chlorobenzylidene)-4-piperidone

This protocol describes the synthesis of a representative 3,5-bis(benzylidene)-4-piperidone derivative with demonstrated anticancer potential.

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • 4-Chlorobenzaldehyde

  • Glacial acetic acid

  • Concentrated hydrochloric acid

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-piperidone hydrochloride monohydrate (1 equivalent) and 4-chlorobenzaldehyde (2 equivalents) in glacial acetic acid.

  • Initiation of Condensation: To the stirring solution, add a catalytic amount of concentrated hydrochloric acid.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-24 hours).

  • Work-up and Isolation: Once the reaction is complete, neutralize the mixture by the slow addition of a NaOH solution until the pH is neutral. A precipitate will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid product with cold distilled water until the washings are neutral.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the solid 3,5-bis(benzylidene)-4-piperidone derivatives.[5]

Procedure:

  • Solvent Selection: Choose a suitable solvent for recrystallization. Ethanol or methanol are often good choices.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the pure crystalline solid by vacuum filtration and wash with a small amount of cold solvent. Dry the purified product.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.[6]

Biological Evaluation: Assessing Anticancer Potential

Quantitative Data on Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of a representative 3,5-bis(benzylidene)-4-piperidone derivative against various human cancer cell lines.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
3,5-Bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD)MiaPaCa-2Pancreatic~1-2.5[7][8]
Pan02Pancreatic~1-2.5[7][8]
Dimeric 3,5-bis(benzylidene)-4-piperidoneHCT-116Colon< 0.1[9]
HSC-2Oral Squamous< 0.1[9]
HL-60Leukemia< 0.1[9]
Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]

Materials:

  • Cells to be tested

  • 96-well plates

  • Complete cell culture medium

  • Piperidine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the piperidine derivative (typically in a serial dilution) and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[12]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells (both adherent and floating) after treatment.

  • Washing: Wash the cells twice with cold PBS.[4]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. The cells can be stored at -20°C for several weeks.[6]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash with PBS.

  • Staining: Resuspend the cell pellet in the PI/RNase A staining solution.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

3,5-Bis(benzylidene)-4-piperidone derivatives exert their anticancer effects through a multi-faceted mechanism of action, primarily involving the induction of apoptosis and cell cycle arrest.[9][14]

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer drugs function by triggering apoptosis in cancer cells. Piperidine derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[2] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[15]

cluster_apoptosis Apoptotic Signaling Pathway piperidine Piperidine Derivative bcl2 Bcl-2 (Anti-apoptotic) piperidine->bcl2 Inhibition bax_bak Bax/Bak (Pro-apoptotic) piperidine->bax_bak Activation bcl2->bax_bak mito Mitochondrion bax_bak->mito Pore formation cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 Activation caspase3 Caspase-3 (Effector) caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 4-(Pyridin-3-yl)piperidine-2,6-dione for in vitro studies

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource. It addresses the specific physicochemical challenges of 4-(Pyridin-3-yl)piperidine-2,6-dione , a molecule combining a basic pyridine moiety with a hydrolytically sensitive glutarimide ring.

Compound: 4-(Pyridin-3-yl)piperidine-2,6-dione Classification: Glutarimide-based Heterocycle Application: In Vitro / Cell Culture Studies[]

Executive Summary: The Physicochemical Challenge

Researchers often encounter "crash-out" (precipitation) or inconsistent IC50 values with this compound. This is not user error; it is a result of two competing chemical properties:

  • The Solubility Cliff: The pyridine nitrogen (pKa ~5.2) is protonated and soluble at acidic pH. However, at physiological cell culture pH (7.4), the molecule becomes non-ionized (neutral) and highly lipophilic, leading to immediate crystallization.

  • The Hydrolysis Trap: The glutarimide (piperidine-2,6-dione) ring is susceptible to base-catalyzed hydrolysis. While you might be tempted to increase pH to dissolve it, doing so opens the ring, rendering the compound inactive.

Troubleshooting & FAQs

Direct solutions to common user tickets.

Q1: "I cannot get the powder to dissolve in water or PBS, even with vortexing."

Diagnosis: This is expected. The crystal lattice energy of the glutarimide dimer network is too high for water to break at neutral pH. The Fix: Do not use aqueous buffers for the initial stock.

  • Primary Solvent: Dissolve the neat powder in 100% anhydrous DMSO (Dimethyl Sulfoxide).

  • Alternative: If DMSO is contraindicated, use DMA (Dimethylacetamide).

  • Concentration: Aim for a stock concentration of 10–50 mM . Do not attempt to make a "working stock" (e.g., 1 mM) directly in water.

Q2: "The compound dissolves in DMSO, but precipitates immediately when added to cell media."

Diagnosis: You are hitting the "Solubility Cliff." Adding a high-concentration DMSO stock directly to media creates a local region of supersaturation. The hydrophobic effect forces the neutral molecules to aggregate before they can disperse. The Fix: Use the "Intermediate Dilution" method (see Protocol B below) or a co-solvent system.

  • Action: Never exceed 0.5% v/v final DMSO concentration if possible, but more importantly, do not jump from 100% DMSO to 0.1% DMSO in one step if you are near the solubility limit.

Q3: "My IC50 values are shifting over time (e.g., Day 1 vs. Day 3)."

Diagnosis: Chemical instability. The glutarimide ring undergoes hydrolysis in aqueous media at pH > 7.0, converting to the corresponding amic acid (inactive). The Fix:

  • Fresh Prep: Prepare working solutions immediately before use.[2]

  • Storage: Never store the compound in aqueous media or at room temperature. Store DMSO stocks at -20°C or -80°C under argon/nitrogen to prevent water absorption (DMSO is hygroscopic).

Data & Decision Support

Solvent Compatibility Table
SolventSolubility RatingSuitability for StockStability Risk
DMSO High (>50 mM)Recommended Low (if kept dry)
Ethanol ModerateConditionalModerate (Transesterification risk)
PBS (pH 7.4) Very Low (<100 µM)Do Not Use High (Precipitation)
0.1 N HCl Moderate/HighDo Not Use High (Hydrolysis of glutarimide)
PEG 400 HighCo-solvent onlyLow

Validated Experimental Protocols

Protocol A: Preparation of Anhydrous DMSO Stock (Self-Validating)

This protocol ensures the compound remains chemically intact and free of water, which catalyzes degradation.

  • Calculate: Determine the mass required for a 20 mM stock solution.

    • Note: Do not rely on the molecular weight printed on the bottle if it is a salt form (e.g., HCl salt). Use the free base MW.

  • Weigh: Weigh the powder into a glass vial (avoid plastic microfuge tubes for long-term storage if possible, as plasticizers can leach).[]

  • Dissolve: Add high-grade anhydrous DMSO (≥99.9%).

  • Sonicate: Sonicate in a water bath at ambient temperature for 5–10 minutes.

    • Validation Check: Hold the vial up to a light source. The solution must be perfectly clear with no "schlieren" patterns (wavy lines indicating density differences) or micro-particulates.

  • Aliquot & Store: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C .

Protocol B: The "Step-Down" Serial Dilution (Prevention of Crash-Out)

Use this method to introduce the compound to cells without shocking it out of solution.[]

  • Start: 20 mM Stock in 100% DMSO.

  • Intermediate Plate (100x): Prepare your dose-response curve in 100% DMSO first .

    • Example: Dilute 20 mM -> 10 mM -> 5 mM ... all in DMSO.

  • The Shift (The Critical Step):

    • Pipette 1 µL of the DMSO dilution into 99 µL of pre-warmed (37°C) culture media .

    • Why Pre-warmed? Kinetic solubility is often temperature-dependent.[] Cold media accelerates precipitation.

    • Mixing: Mix rapidly by pipetting up and down. Do not vortex cells.

  • Final Transfer: Transfer this pre-diluted media (now containing 1% DMSO) to your cells.

    • Result: Final DMSO on cells is 1% (or adjust ratios for 0.1%).

Mechanism Visualization

Diagram 1: The Solubility & Hydrolysis Decision Tree

This diagram illustrates the logical flow for handling the compound and the chemical risks associated with incorrect pH or solvent choices.

SolubilityWorkflow Start Solid 4-(Pyridin-3-yl) piperidine-2,6-dione SolventChoice Select Solvent Start->SolventChoice DMSO Anhydrous DMSO (Stock Solution) SolventChoice->DMSO Recommended Water Aqueous Buffer (pH 7.4) SolventChoice->Water Avoid Dissolution Stable Solution (-80°C Storage) DMSO->Dissolution Precipitation PRECIPITATION (Neutral Pyridine Lipophilic) Water->Precipitation Low Solubility Dilution Dilution into Media Dissolution->Dilution DirectAdd Direct Addition (High Conc.) Dilution->DirectAdd Risky StepDown Serial Dilution in DMSO first Dilution->StepDown Safe DirectAdd->Precipitation Supersaturation Shock Hydrolysis Hydrolysis Risk (Glutarimide Ring Opening) StepDown->Hydrolysis Long Incubation (>24h at pH 7.4)

Caption: Workflow for solvent selection and dilution. Red paths indicate failure modes (precipitation or degradation); Green paths indicate the optimized protocol.

Diagram 2: Chemical Degradation Pathway

Understanding why the compound degrades is essential for experimental timing.

HydrolysisPathway Active Active Compound (Intact Glutarimide Ring) BaseAttack Nucleophilic Attack (OH- at pH > 7.0) Active->BaseAttack Exposure to Cell Media Intermediate Tetrahedral Intermediate BaseAttack->Intermediate Inactive Inactive Amic Acid (Ring Open) Intermediate->Inactive Irreversible

Caption: The degradation mechanism of the glutarimide ring in basic/neutral aqueous environments, leading to loss of biological activity.[]

References

  • BenchChem. (2025).[3] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • MedChemExpress (MCE). (2025). Compound Handling Instructions: Stock Solution Preparation. Retrieved from

  • National Institutes of Health (NIH). (2015). Assay Guidance Manual: Assay Interference by Chemical Reactivity. Retrieved from

  • Dai, W. G. (2010).[4][5] In vitro methods to assess drug precipitation.[4][5][6] International Journal of Pharmaceutics. Retrieved from

  • Evonik Industries. (2025). Optimizing the stability and solubility of cell culture media ingredients. Retrieved from

Sources

Optimization of reaction conditions for piperidine-2,6-dione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine-2,6-dione Synthesis & Optimization

Current Status: Operational Topic: Optimization of Reaction Conditions for Glutarimide Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Piperidine-2,6-dione (glutarimide) is the pharmacophore backbone for Immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[1] While the structure appears simple, its synthesis is governed by a delicate thermodynamic equilibrium between the open-chain amic acid and the closed-ring imide.

This guide moves beyond basic textbook protocols to address the process variables that drive this equilibrium, minimize polymerization, and ensure high-purity isolation for drug development applications.

Part 1: The Reaction Landscape & Mechanism

The most robust industrial route involves the condensation of glutaric anhydride with a nitrogen donor (urea or ammonium salts). This is a two-step sequence often performed in a "one-pot" fashion.

The Thermodynamic Bottleneck
  • Acylation (Fast): Nucleophilic attack of the amine on the anhydride opens the ring to form the glutaranilic acid (intermediate).

  • Cyclodehydration (Slow/Rate-Limiting): The intermediate must shed a molecule of water (or NH3/CO2 if using urea) to re-close the ring. This step is entropically disfavored and requires high activation energy or dehydration aids.

Visual Workflow (DOT Diagram):

ReactionWorkflow reagent Glutaric Anhydride + Nitrogen Source (Urea/NH4OAc) inter Intermediate: Glutaramic Acid (Open Chain) reagent->inter Acylation (Exothermic) product Product: Piperidine-2,6-dione (Glutarimide) inter->product Cyclodehydration (Endothermic, >140°C) waste By-products: H2O / CO2 / NH3 inter->waste Elimination product->inter Hydrolysis (If wet/basic)

Figure 1: The reaction pathway highlights the reversibility of the cyclization step. Preventing the "red dotted" reverse reaction is key to high yields.

Part 2: Optimization of Reaction Conditions

We evaluate three distinct methodologies based on scale and available equipment.

Comparative Optimization Data
VariableMethod A: Thermal Melt (Classic)Method B: Lewis Acid Catalysis (Green)Method C: Microwave Assisted (High Throughput)
Reagents Glutaric Anhydride + UreaGlutaric Acid + Amine + ZnCl₂Glutaric Acid + Urea
Solvent None (Neat melt)Ethanol / TolueneSolvent-free or minimal DMF
Temp/Time 150–160°C / 4–6 hReflux (78°C) / 1–2 h120°C / 10–15 min
Yield 60–70%85–92%90–98%
Key Advantage Scalable, cheap reagentsMild conditions, cleaner profileRapid library generation
Primary Risk Polymerization (tarring)Catalyst removalScale limitations
Protocol 1: The High-Yield Catalytic Route (Recommended)

Rationale: Using Zinc Chloride (ZnCl₂) acts as a Lewis acid to activate the carbonyl oxygen, making the carbon more electrophilic. This lowers the energy barrier for cyclization, allowing the reaction to proceed in ethanol rather than a high-temperature melt [1].

  • Setup: Charge a round-bottom flask with Glutaric acid (1.0 eq) and Ethanol (5-10 volumes).

  • Activation: Add ZnCl₂ (0.1 – 0.5 eq). Stir at room temperature for 15 mins.

  • Addition: Add the amine/urea source (1.0 – 1.1 eq).

  • Reaction: Reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Cool to RT. The product often crystallizes out. If not, evaporate solvent, wash residue with cold water (removes ZnCl₂ and unreacted amine), and recrystallize from EtOH.

Part 3: Troubleshooting Guide

This section addresses specific failure modes reported by process chemists.

Issue 1: "My LC-MS shows a mass of M+18."
  • Diagnosis: Incomplete Cyclization. You have isolated the Glutaramic Acid intermediate (Open Ring), not the glutarimide.

  • Root Cause: The dehydration step failed. This often happens if the reaction temperature was too low or water was not removed.

  • Corrective Action:

    • Chemical: Add a dehydrating agent like Acetic Anhydride (Ac₂O) or HMDS (Hexamethyldisilazane) to the reaction mixture.

    • Physical: Use a Dean-Stark trap if using Toluene/Xylene to physically remove water from the equilibrium.

Issue 2: "The product is a sticky brown tar."
  • Diagnosis: Polymerization.

  • Root Cause: Glutaric anhydride is prone to intermolecular polymerization at temperatures >180°C, especially in the presence of basic amines without solvent.

  • Corrective Action:

    • Dilution: Do not run neat (melt) reactions on a small scale. Use high-boiling solvents (e.g., Diglyme or Xylene).

    • Stoichiometry: Ensure strict 1:1 stoichiometry. Excess anhydride promotes polymerization.

Issue 3: "Low yield during scale-up of Lenalidomide precursors."
  • Diagnosis: Hydrolytic Ring Opening.

  • Root Cause: The 3-substituted glutarimide ring (common in IMiDs) is sensitive to aqueous base. If you use strong aqueous base (NaOH/KOH) during the workup to remove impurities, you are hydrolyzing the imide ring back to the acid-amide [2].

  • Corrective Action:

    • Acidic Workup: Maintain pH < 7 during workup.

    • Non-Aqueous: Use organic washes (e.g., washing the solid filter cake with cold ether) rather than liquid-liquid extraction.

Part 4: Decision Tree for Process Improvement

Use this logic flow to determine the next step in your optimization.

TroubleshootingTree start Start: Analyze Crude Product yield_check Is Yield > 80%? start->yield_check purity_check Is Purity > 95%? yield_check->purity_check Yes issue_low_yield Issue: Low Yield yield_check->issue_low_yield No issue_impurity Issue: Impurities purity_check->issue_impurity No success Process Optimized purity_check->success Yes check_mass Check Mass Spec: M+18 present? issue_low_yield->check_mass check_color Check Appearance: Sticky/Dark? issue_impurity->check_color action_dehydrate Action: Increase Temp or Add Ac2O check_mass->action_dehydrate Yes (Open Ring) action_dilute Action: Dilute Reaction (Prevent Polymerization) check_mass->action_dilute No (Unclear) check_color->action_dilute Yes (Tars) action_recryst Action: Recrystallize (EtOH or iPrOH) check_color->action_recryst No (Salts)

Figure 2: Diagnostic logic for common synthetic failures.

Frequently Asked Questions (FAQs)

Q: Can I use Ammonium Hydroxide (NH₄OH) instead of Urea? A: Yes, but with caution. Aqueous ammonia reacts with glutaric anhydride to form the diamide or the mono-amide/mono-acid. To close the ring from these intermediates, you must strip off all water and heat to >200°C, or use a chemical dehydrating agent (e.g., SOCl₂). Urea is preferred because it releases CO₂ and NH₃ in situ, driving the reaction forward more cleanly [3].

Q: Why is Microwave synthesis recommended for library generation? A: Microwave irradiation provides direct dielectric heating. In the synthesis of glutarimides from glutaric acid and urea, this overcomes the high activation energy of the dehydration step in minutes (10-20 min) versus hours, often without any solvent, making it ideal for "Green Chemistry" applications [3].

Q: How do I purify the product if it's water-soluble? A: Unsubstituted piperidine-2,6-dione has significant water solubility. Avoid aqueous washes. Instead, exploit its solubility in hot ethanol. Dissolve the crude melt in boiling ethanol, filter while hot (removes insoluble polymers/inorganic salts), and cool to crystallize the pure imide.

References

  • Rajput, A. P., & Nagarale, D. V. (2016).[2] Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186.[2] (Demonstrates the ZnCl₂ catalytic route).

  • Bartlett, J. B., et al. (2004). The evolution of thalidomide and its IMiD derivatives.[3] Nature Reviews Cancer, 4, 314–322. (Context on the stability and application of the glutarimide scaffold in drugs).

  • Vázquez-Tato, M. P., et al. (2001). Microwave mediated synthesis of imides: urea vs thiourea.[3] Synthesis (MDPI). (Comparison of Urea/Thiourea and Microwave efficiency).

  • BenchChem Technical Support. (2025). Optimization of Multicomponent Reactions for Piperidine Synthesis. (General troubleshooting for piperidine derivatives).

Sources

Troubleshooting guide for 4-(Pyridin-3-yl)piperidine-2,6-dione in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Pyridin-3-yl)piperidine-2,6-dione

Executive Summary & Compound Profile

You are likely utilizing 4-(Pyridin-3-yl)piperidine-2,6-dione as a functionalized glutarimide scaffold. This structure is a critical building block in Targeted Protein Degradation (TPD) as a Cereblon (CRBN) E3 ligase ligand, or as a probe for cytochrome P450 (CYP) inhibition (specifically CYP19A1/Aromatase or CYP11B).

Unlike the classic 3-substituted IMiDs (e.g., lenalidomide), the 4-position substitution alters the vector of the pyridine ring, potentially impacting both metabolic stability and the "exit vector" for PROTAC linkers.

Key Physicochemical Dashboard:

ParameterValue (Approx.)Implication for Assays
MW ~190.2 g/mol Small fragment; high ligand efficiency.
cLogP 0.5 – 0.9Moderate lipophilicity; generally cell-permeable.
pKa (Pyridine) ~5.2Protonated at acidic pH; Neutral at physiological pH (7.4).
pKa (Imide) ~11.0Remains neutral (protonated) at physiological pH.
Stability Low to Moderate CRITICAL: Glutarimide ring is prone to hydrolysis at pH > 7.0.

Troubleshooting Guide (FAQ Format)

Category A: Stability & Potency Loss

Q: Why does the compound lose potency significantly after 24 hours in media? A: This is likely due to hydrolytic ring-opening of the glutarimide moiety. The piperidine-2,6-dione (glutarimide) ring is electrophilic. At physiological pH (7.4), water or hydroxide ions attack the carbonyl carbons, opening the ring to form glutaramic acid derivatives (4-(pyridin-3-yl)-5-carbamoylpentanoic acid).

  • Impact: The ring-opened acid does not bind Cereblon effectively.

  • Diagnosis: Run an LC-MS of your media supernatant after 24h. You will likely see a mass shift of +18 Da (M+H₂O).

  • Solution:

    • Refresh media containing the compound every 12–18 hours for long-duration assays.

    • Store stock solutions in anhydrous DMSO at -20°C or -80°C. Avoid aqueous buffers in stock.

Q: I see a "doublet" peak in my LC-MS purity check. Is my compound impure? A: Not necessarily. It may be atropisomerism or tautomerism , but check for hydrolysis first. While 4-substituted glutarimides are less prone to the rapid chiral racemization seen in 3-substituted analogs (like thalidomide), the pyridine ring can rotate. However, the most common "doublet" in aqueous LC-MS is the co-elution of the parent and the hydrolyzed product if the gradient is fast.

  • Action: Check the masses. If they are identical, it is an isomer. If one is +18 Da, it is degradation.

Category B: Off-Target Effects & Toxicity

Q: My IC50 shifts dramatically depending on cell density. Why? A: This suggests CYP-mediated depletion or pH fluctuation .

  • CYP Inhibition/Binding: The pyridine nitrogen is a classic "Type II" heme binder.[1][2] It coordinates with the iron in Cytochrome P450 enzymes.[1][2][3] If your cell line expresses high levels of CYPs (e.g., HepG2), the compound may be sequestered or metabolized.

  • pH Sensitivity: As cell density increases, media often acidifies (lactate production). The pyridine nitrogen (pKa ~5.2) may become protonated if pH drops below 6.0, altering uptake and binding kinetics.

  • Solution: Measure pH at the endpoint. Use a strong buffer (HEPES) if acidification is suspected.

Q: I observe unexpected toxicity in control cells. Is this off-target? A: Yes, likely due to CYP inhibition . If you are using this as a negative control for a PROTAC, be aware that the pyridine moiety can inhibit CYP enzymes essential for steroidogenesis or xenobiotic metabolism.

  • Control: Compare against a "blocked" glutarimide (e.g., N-methylated glutarimide) which cannot bind CRBN but retains the pyridine, to isolate the pyridine-specific toxicity.

Visualizing the Instability Mechanism

The following diagram illustrates the critical failure mode (hydrolysis) and the off-target interaction (Heme binding).

Glutarimide_Pathways cluster_0 Cellular Environment (pH 7.4) Compound 4-(Pyridin-3-yl) piperidine-2,6-dione (Active Ligand) Hydrolysis Hydrolysis (pH > 7.0) + H2O Compound->Hydrolysis Slow Spontaneous Decay CYP_Enzyme CYP450 Heme Iron Compound->CYP_Enzyme Pyridine N Coordination OpenRing Glutaramic Acid Derivative (Inactive for CRBN) Hydrolysis->OpenRing Ring Opening Complex Type II Ligand Complex (Enzyme Inhibition) CYP_Enzyme->Complex Sequestration

Caption: Figure 1. The dual-risk profile of the scaffold: Hydrolytic inactivation of the glutarimide ring (loss of CRBN binding) and Pyridine-mediated Heme coordination (off-target CYP inhibition).

Validated Protocols

Protocol A: Stability QC (LC-MS)

Use this protocol to validate your stock before critical assays.

  • Preparation: Dilute 10 mM DMSO stock to 10 µM in PBS (pH 7.4).

  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots at T=0, T=4h, T=24h.

  • Quench: Add equal volume of cold Acetonitrile + 0.1% Formic Acid.

  • Analysis: Run on C18 column (Gradient 5-95% ACN).

  • Pass Criteria: Parent compound peak area > 80% at T=24h. If < 80%, experiments requiring >24h incubation must use media replacement protocols.

Protocol B: Solubility & Media Prep

The pyridine moiety improves solubility over phenyl analogs, but precipitation can occur in high-salt buffers.

  • Stock: Dissolve in 100% DMSO to 10-50 mM. (Do not use Ethanol; it promotes transesterification/solvolysis).

  • Intermediate: Do not make aqueous intermediate dilutions (e.g., 10x in PBS).

  • Final Step: Spike DMSO stock directly into pre-warmed media (37°C) while vortexing rapidly.

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cell toxicity, which can be mistaken for compound toxicity.

References

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809. Link

  • Rankovic, Z., et al. (2021).[4] "Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs." Journal of Medicinal Chemistry, 64(15), 11695–11712. (Discusses glutarimide hydrolysis rates). Link

  • Correia, M. A., et al. (2015). "Inhibition of Cytochrome P450 Enzymes."[1][2][3][5][6] In: Ortiz de Montellano P. (eds) Cytochrome P450. Springer, Cham. (Mechanism of pyridine-heme Type II binding).[1][2] Link

  • Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 4, 314–322. Link

  • Precise PEG. (2025). "3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride Product Data." (Example of functionalized glutarimide handling). Link

Sources

Stability testing of 4-(Pyridin-3-yl)piperidine-2,6-dione under physiological conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 4-(Pyridin-3-yl)piperidine-2,6-dione .

This molecule contains a glutarimide (piperidine-2,6-dione) core, a structural motif notoriously sensitive to hydrolytic degradation under physiological conditions. This guide moves beyond generic advice, applying specific mechanistic chemical insights to help you distinguish between experimental artifacts and genuine compound instability.

Quick Reference: Physicochemical Profile
ParameterCharacteristicImplication for Stability
Core Scaffold Glutarimide (Piperidine-2,6-dione)High Risk: Susceptible to base-catalyzed hydrolysis (Ring Opening).[1][2]
Substituent Pyridin-3-yl at C4 positionStable: The C4 position is

to carbonyls, preventing racemization (unlike Thalidomide analogs).
pKa (Calc) ~10.5 (Imide NH), ~5.2 (Pyridine)At pH 7.4, the pyridine is mostly neutral; the imide is neutral but labile.
Major Degradant 3-(Pyridin-3-yl)pentanedioic acid monoamideFormed via nucleophilic attack of water on the imide carbonyl.

Module 1: Hydrolytic Instability (The "Disappearing Peak" Phenomenon)

The Issue

User Report: "I incubated the compound in PBS (pH 7.4) at 37°C. After 4 hours, the parent peak area decreased by 40%, but I don't see any precipitation. Where did it go?"

Root Cause Analysis

The glutarimide ring is thermodynamically unstable at physiological pH. The mechanism is a pseudo-first-order hydrolysis driven by the nucleophilic attack of hydroxide ions (


) or water on the carbonyl carbons (C2 or C6).

Unlike 3-substituted glutarimides (e.g., Thalidomide), your molecule is symmetric at the 4-position. This simplifies the degradation profile:

  • Water attacks C2 or C6 (statistically equivalent due to symmetry).

  • The C-N bond cleaves.

  • Result: A single ring-opened product (Amic Acid).

Troubleshooting Guide
Q: How do I confirm this is hydrolysis and not precipitation/adsorption?

A: Perform a Mass Balance Check using LC-MS. If the loss is due to hydrolysis, a new peak must appear with a mass shift of +18 Da (addition of


).
  • Parent [M+H]+: 191.08 m/z (approx).

  • Hydrolysis Product [M+H]+: 209.09 m/z.

Note: The hydrolysis product (an amic acid) is significantly more polar. On a Reverse Phase C18 column, it will elute near the solvent front (void volume). If you don't see it, your gradient likely starts with too high organic content.

Q: Can I stop this degradation during sample processing?

A: Yes, by "freezing" the pH. The hydrolysis rate (


) is pH-dependent.
  • Protocol: Immediately quench aliquots from your incubation into cold acetonitrile containing 1% Formic Acid .

  • Why: Lowering the pH < 4 protonates the leaving group and stabilizes the imide ring. The cold temperature slows the kinetics.

Module 2: Analytical Method Configuration

The Issue

User Report: "My HPLC peaks are tailing badly, and the retention time shifts between runs."

Root Cause Analysis

This molecule presents a "double trouble" scenario for chromatography:

  • The Pyridine Nitrogen: Acts as a Lewis base, interacting with free silanols on the silica column (causing tailing).

  • The Glutarimide Ring: Can hydrolyze on-column if the mobile phase pH is neutral.

Recommended Method (Self-Validating)

To ensure data integrity, you must use an acidic mobile phase.

ParameterSettingRationale
Column C18 with End-capping (e.g., Waters XBridge or Phenomenex Kinetex)"End-capping" reduces silanol activity, minimizing pyridine tailing.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)CRITICAL: Acidic pH stabilizes the glutarimide ring during the run.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMatches ionic strength; prevents baseline drift.
Gradient 5% B to 95% BEnsure the polar hydrolysate (Amic acid) is retained or at least separated from the void.
Temperature 25°C (Ambient)Do not heat the column to 40-50°C; this accelerates on-column degradation.

Module 3: Biological vs. Chemical Stability

The Issue

User Report: "The half-life in plasma is much shorter than in PBS. Is it being metabolized?"

Root Cause Analysis

While chemical hydrolysis happens in both, plasma contains esterases and amidases (e.g., albumin-associated esterase activity) that can catalyze the ring opening of glutarimides. Additionally, the pyridine ring is a substrate for oxidative enzymes (though this usually requires NADPH/microsomes, not just plasma).

Visualizing the Degradation Logic

The following diagram illustrates the decision pathway for identifying degradation products.

StabilityLogic cluster_0 Key Insight: Symmetry Start Sample Analysis (LC-MS) CheckMass Check Mass Shift Start->CheckMass Shift18 Shift = +18 Da (Hydrolysis) CheckMass->Shift18 Major Path (PBS/Plasma) Shift16 Shift = +16 Da (Oxidation) CheckMass->Shift16 Microsomes Only NoShift No New Peak (Loss of Parent) CheckMass->NoShift Result1 Ring Opening (Amic Acid) Shift18->Result1 Chemical/Enzymatic Result2 N-Oxide (Metabolic) Shift16->Result2 CYP450 Mediated Result3 Precipitation or Void Elution NoShift->Result3 Solubility Issue Note Due to C4 symmetry, only ONE hydrolytic product is formed. Result1->Note

Caption: Decision tree for categorizing instability based on LC-MS mass shifts. Note that in simple buffers, the +18 Da pathway dominates.

Frequently Asked Questions (FAQ)

Q1: My compound is stable in DMSO stock, but degrades instantly in media. Why?

A: Glutarimides are stable in aprotic solvents (DMSO) because there is no water to act as a nucleophile. The moment you dilute into aqueous media (especially at pH > 7), the "hydrolysis clock" starts.

  • Best Practice: Do not prepare aqueous stock solutions. Spike directly from DMSO into the assay buffer immediately before starting the experiment.

Q2: I see two peaks in the chromatogram for the parent compound. Is it racemizing?

A: Unlikely. Unlike Thalidomide (substituted at C3), your molecule is substituted at C4. The C4 position is not acidic enough to racemize under physiological conditions.

  • Likely Cause: If you see "split" peaks, it is likely atropisomerism (restricted rotation of the pyridine ring relative to the piperidine ring) or, more likely, a chromatography issue (pH mismatch causing the pyridine to exist in two protonation states). Ensure your mobile phase has sufficient buffering capacity (0.1% Formic Acid).

Q3: Can I use methanol as a co-solvent?

A: Use with caution. In the presence of strong buffers or prolonged storage, glutarimides can undergo alcoholysis , where the ring opens to form a methyl ester instead of an acid. Acetonitrile is chemically inert and preferred.

References

  • Eriksson, T., et al. (2001). "Stereospecific determination, chiral inversion in vitro and pharmacokinetics in humans of the enantiomers of thalidomide." Chirality. (Establishes the baseline instability of the glutarimide ring).

  • Teo, S. K., et al. (2004). "Hydrolysis of thalidomide in aqueous solutions: mechanisms and kinetics." Journal of Pharmaceutical Sciences. (Detailed kinetics of the glutarimide ring opening).

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative text on imide hydrolysis mechanisms).

Sources

Common side reactions in the synthesis of piperidine derivatives and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges encountered in the synthesis of piperidine scaffolds, a critical pharmacophore in drug discovery (e.g., Fentanyl, Paroxetine). It focuses on the two primary synthetic routes: Heterogeneous Hydrogenation of Pyridines and Reductive Cyclization .

Module 1: Heterogeneous Hydrogenation of Pyridines

Core Challenge: Catalyst Poisoning and Partial Reduction Primary Mechanism: The resulting piperidine product is a stronger Lewis base than the starting pyridine. As the reaction proceeds, the product competitively binds to the metal catalyst surface (poisoning), halting the reaction at the tetrahydro- intermediate stage or requiring harsh conditions that lead to ring opening.

Diagnostic Guide: Symptoms & Solutions
SymptomProbable CauseTechnical Intervention
Reaction Stalls at ~50-70% Conversion Product Inhibition: The secondary amine product is coordinating to the active metal sites (Pd, Pt, or Rh), blocking further substrate adsorption.Acidic Scavenging: Run the reaction in acidic media (e.g., AcOH or 1.0 eq. HCl in MeOH). This protonates the piperidine nitrogen (

), preventing it from binding to the metal surface.
Formation of n-Pentylamine (Ring Opening) Over-Reduction (Hydrogenolysis): Reaction conditions are too energetic (High T/P) or the catalyst is too active (e.g., PtO₂ in strong acid).Catalyst Switch: Switch to Rh/C or Rh₂O₂ (Nishimura’s catalyst). Rhodium is highly active for ring saturation but less active for C-N bond hydrogenolysis compared to Palladium or Platinum.
Tetrahydropyridine (THP) Impurities Incomplete Reduction: Steric hindrance or electronic deactivation prevents the final double bond saturation.Pressure/Solvent Modification: Increase H₂ pressure (up to 50 bar). Switch to a protic solvent (MeOH/EtOH) to facilitate hydrogen transfer.
Standardized Protocol: Acid-Mediated Hydrogenation

Use this protocol to prevent catalyst poisoning.

  • Preparation: Dissolve the pyridine substrate (1.0 mmol) in Methanol (10 mL).

  • Acidification: Add concentrated HCl (1.1 mmol, 1.1 eq) or Glacial Acetic Acid (2.0 mL). Note: The goal is to fully protonate the product as it forms.

  • Catalyst Loading: Add 5 wt% Rh/C or 5 wt% Pt/C (10% w/w relative to substrate) under an inert atmosphere (Ar/N₂).

    • Caution: Pyrophoric catalysts. Do not add dry catalyst to flammable solvents in air.

  • Hydrogenation: Purge vessel 3x with H₂. Pressurize to 3–5 bar (balloon pressure is often insufficient for hindered substrates). Stir vigorously at RT for 12–24 h.

  • Workup: Filter through Celite. Neutralize the filtrate with NaOH/NaHCO₃ before extraction to liberate the free amine.

Pathway Visualization: Hydrogenation vs. Side Reactions

PyridineReduction Pyridine Pyridine (Substrate) DHP Dihydropyridine (Unstable Intermediate) Pyridine->DHP + H2 THP Tetrahydropyridine (Common Impurity) DHP->THP + H2 Piperidine Piperidine (Target Product) THP->Piperidine + H2 (Slow Step) Poisoned Catalyst-Product Complex (Dead Catalyst) Piperidine->Poisoned Strong Adsorption (No Acid Present) RingOpen Acyclic Amine (Over-Reduction) Piperidine->RingOpen High T/P Pd/C or PtO2

Caption: The reduction pathway showing the critical "Poisoning" trap where the product deactivates the catalyst, and the "Ring Opening" side reaction caused by excessive energy.

Module 2: Reductive Cyclization (Amination)

Core Challenge: Dimerization and Polymerization Primary Mechanism: During the synthesis of piperidines from dialdehydes (e.g., glutaraldehyde derivatives) and amines, the intermediate imine can react with another molecule of amine or aldehyde before cyclizing, leading to dimers or oligomers.[1]

FAQ: Troubleshooting Cyclization

Q: I see a large M+ mass peak corresponding to a dimer. How do I stop this? A: This is an issue of High Dilution and Stepwise Addition .

  • The Fix: Do not mix all reagents at once. Add the reducing agent (e.g., NaBH(OAc)₃) after the imine formation equilibrium is established. Perform the reaction at high dilution (0.05 M or lower) to favor intramolecular cyclization over intermolecular dimerization.

Q: My reaction yields the open-chain amino-alcohol or amino-aldehyde. A: The imine intermediate is likely hydrolyzing during workup or failed to reduce.

  • The Fix: Ensure the reaction pH is slightly acidic (pH 5–6) to catalyze imine formation. Use molecular sieves to remove water if the equilibrium is unfavorable.

Decision Matrix: Reducing Agent Selection

Select the correct hydride source to minimize side reactions.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃):

    • Best for: General reductive amination.[2]

    • Why: Mild.[3][4] Does not reduce aldehydes/ketones quickly, allowing the imine to form first.[2] Minimizes over-alkylation.

  • Sodium Cyanoborohydride (NaBH₃CN):

    • Best for: Acid-sensitive substrates.

    • Why: Stable at pH 3, allowing for acid-catalyzed imine formation. Warning: Toxic (HCN risk).

  • Sodium Borohydride (NaBH₄):

    • Avoid if possible: Too strong. Reduces the aldehyde to an alcohol before it can react with the amine, leading to lower yields and side products.

Module 3: Stereochemical Control (2,6-Disubstituted Piperidines)

Core Challenge: Controlling Cis vs. Trans Isomers Mechanism:

  • Kinetic Control (Hydrogenation): Hydrogen adds from the least hindered face of the pyridine ring, typically yielding the cis-2,6-disubstituted piperidine (syn-addition).

  • Thermodynamic Control: The cis isomer is often thermodynamically preferred due to both substituents occupying equatorial positions (avoiding 1,3-diaxial strain), unless the substituents are extremely bulky.

Protocol: Stereoselective Synthesis

Target: Cis-2,6-Dimethylpiperidine

  • Substrate: 2,6-Lutidine (2,6-dimethylpyridine).

  • Catalyst: 5% Rh/Al₂O₃ or PtO₂ (Adams Catalyst).

  • Conditions: Acetic Acid solvent, 4 atm H₂, 25°C.

  • Outcome: >95% cis-isomer.

    • Note: If the trans isomer is required, hydrogenation is rarely the best route. Consider ring-closing metathesis or alkylation of a pre-existing piperidine ring followed by equilibration.

Logic Flow: Troubleshooting Stereochemistry

Stereochem Problem Stereoselectivity Issue (Cis/Trans Ratio) Route Synthetic Route? Problem->Route Hydro Hydrogenation of Pyridine Route->Hydro Cycliz Cyclization (Reductive Amination) Route->Cycliz HydroResult Expect CIS Major (Kinetic Control) Hydro->HydroResult CyclizResult Mixture Likely Cycliz->CyclizResult HydroFix Use Rh/C + AcOH Avoid High Temp HydroResult->HydroFix If Trans needed, switch method CyclizFix Check Thermodynamic Stability (Equatorial preference) CyclizResult->CyclizFix

Caption: Decision tree for diagnosing stereochemical outcomes based on the synthetic strategy employed.

References

  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Kuwano, R., et al. (2011). "Catalytic Asymmetric Hydrogenation of Pyridines." Journal of the American Chemical Society. Link

  • Rylander, P. N. (1979). "Catalytic Hydrogenation in Organic Synthesis." Academic Press.
  • Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Link

Sources

Technical Support Center: Enhancing In Vivo Bioavailability of Piperine & Alkamides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PIP-BIO-OPT-2026 Subject: Troubleshooting Solubility, Metabolic Stability, and Pharmacokinetic Variability

Welcome to the Bioavailability Enhancement Support Hub

You have reached the specialized support tier for researchers working with piperine and structurally related alkamides (piperine-like compounds).

These compounds present a classic Class II (Biopharmaceutics Classification System) profile: low aqueous solubility and high permeability , complicated by rapid first-pass metabolism . If you are observing precipitation in dosing vehicles, erratic plasma exposure, or rapid clearance in rodent models, this guide addresses those specific failure modes.

Module 1: The Solubility Barrier (Input Failure)

Symptom: Compound precipitates upon dilution in GI fluids; low


 despite high dosage.

Root Cause: Piperine has a logP of ~2.25 and extremely low aqueous solubility (~40 µg/mL). Standard vehicles (CMC, Tween 80 suspensions) often fail because the dissolution rate is the rate-limiting step for absorption.

Troubleshooting Guide: Formulation Selection
If you observe...The likely cause is...Recommended Action
Cloudy suspension immediately after mixingParticle aggregationSwitch to Nanosuspension or SNEDDS .
Precipitation after 15 mins in SGF (Simulated Gastric Fluid)pH-dependent solubility crashUse Amorphous Solid Dispersion (ASD) with HPMC-AS.
Low oral bioavailability (<20%) but high IP bioavailabilityDissolution-limited absorptionImplement Phospholipid Complex (Phytosome) .
Standard Operating Procedure: Optimized SNEDDS Preparation

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are the gold standard for liquid oral dosing of piperine in rodents.

Materials Required:

  • Oil Phase: Capryol 90 or Black Seed Oil (solubilizer).

  • Surfactant: Cremophor RH40 or Polysorbate 80 (HLB > 12).

  • Co-Surfactant: Transcutol P (diethylene glycol monoethyl ether).

Protocol:

  • Ratio Optimization: Prepare a mixture of Oil:Surfactant:Co-Surfactant in a ratio of 20:50:30 (w/w).

  • Solubilization: Add Piperine (approx. 20 mg per gram of mixture).

  • Mixing: Vortex for 5 minutes; sonicate at 45°C for 10 minutes until a clear, yellow isotropic solution is formed.

  • QC Check: Dilute 100 µL of the pre-concentrate into 100 mL of water.

    • Pass Criteria: Solution turns slightly bluish/transparent (Tyndall effect) within 60 seconds. Particle size should be <100 nm.

    • Fail Criteria: Milky white emulsion (indicates macro-emulsion; increase surfactant ratio).

Module 2: The Metabolic Barrier (Process Failure)

Symptom: Rapid elimination (


 < 1 hour) or high concentration of metabolites (piperonylic acid) in urine/bile.

Root Cause: Piperine is a suicide inhibitor of CYP3A4 but is also a substrate for it. Furthermore, it undergoes rapid glucuronidation (via UGT) and efflux via P-glycoprotein (P-gp) .

Mechanism of Action Visualization

The following diagram illustrates the "Bioavailability Gauntlet" piperine must survive.

BioavailabilityGauntlet cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Gut Wall) Piperine_Solid Piperine (Solid) Piperine_Sol Piperine (Solubilized) Piperine_Solid->Piperine_Sol Dissolution (Rate Limiting) CYP3A4 CYP3A4 Enzyme Piperine_Sol->CYP3A4 Passive Diffusion Pgp P-gp Transporter Piperine_Sol->Pgp Substrate Binding UGT Glucuronidation (UGT) Piperine_Sol->UGT Conjugation Systemic Systemic Circulation Piperine_Sol->Systemic Surviving Fraction CYP3A4->CYP3A4 Suicide Inhibition (Piperine inactivates CYP) Metabolites Inactive Metabolites CYP3A4->Metabolites Metabolism Pgp->Piperine_Sol Efflux back to Lumen UGT->Metabolites Rapid Clearance

Caption: Figure 1. The Bioavailability Gauntlet. Piperine must overcome dissolution limits, P-gp efflux, and extensive CYP3A4/UGT metabolism to reach systemic circulation.

Troubleshooting Metabolic Instability
  • Issue: High clearance in liver microsomes.

  • Solution: Deuteration . Replacing hydrogen with deuterium at the methylenedioxy bridge (a primary site of metabolic attack) can utilize the Kinetic Isotope Effect (KIE) to slow down CYP-mediated bond breaking without altering binding affinity.

  • Alternative: Co-administration Strategy. If testing a piperine analog, co-administer with native piperine (20 mg/kg) to saturate the P-gp and CYP3A4 pumps, acting as a "sacrificial" bioenhancer for your target analog.

Module 3: In Vivo Pharmacokinetics (Output Failure)

Symptom: High inter-subject variability in rats (Standard Deviation > 40% of Mean).

Root Cause:

  • Circadian Rhythms: CYP3A4 expression oscillates diurnally.

  • Gastric Emptying: Piperine absorption is pH-dependent; fed vs. fasted states drastically alter solubilization.

In Vivo Optimization Checklist
ParameterRecommendationRationale
Dosing Time 08:00 AM (Fixed)Minimize circadian CYP variation.
Fasting State Fasted (12h)Prevents food-drug interaction; standardizes gastric pH.
Dose Volume < 10 mL/kg (Rat)Large volumes accelerate gastric emptying, reducing absorption window.
Anesthesia Avoid IsofluraneIsoflurane can inhibit drug transporters; use injectable anesthesia if sampling < 1h.
FAQ: Frequently Asked Questions

Q1: Can I use DMSO to dissolve piperine for oral gavage?

  • Strictly No. While DMSO dissolves piperine well, it precipitates immediately upon contact with gastric fluids (the "crash" effect), leading to erratic absorption and potential gastric mucosal toxicity. Use the SNEDDS protocol (Module 1) or a Phytosome complex .

Q2: Why is my piperine-analog showing neurotoxicity at high doses?

  • Piperine and its analogs can penetrate the Blood-Brain Barrier (BBB). High systemic exposure (>100 mg/kg) may lead to CNS excitation. Ensure your formulation targets the therapeutic window (typically 10–20 mg/kg for bioenhancement).

Q3: How do I confirm if my formulation is bypassing P-gp efflux?

  • Perform an in vitro transport assay using Caco-2 cells .

    • Calculate the Efflux Ratio (ER):

      
      .
      
    • If

      
      , your compound is a P-gp substrate.
      
    • Add Verapamil (positive control inhibitor). If ER drops significantly, P-gp is the culprit.

References
  • Taylor & Francis. (2014). Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. Drug Development and Industrial Pharmacy.

  • MDPI. (2020). Bioactive Self-Nanoemulsifying Drug Delivery Systems (Bio-SNEDDS) for Combined Oral Delivery of Curcumin and Piperine. Pharmaceutics.[1][2][3][4][5][6]

  • National Institutes of Health (PMC). (2021). Development of Piperine-Loaded Solid Self-Nanoemulsifying Drug Delivery System: Optimization, In-Vitro, Ex-Vivo, and In-Vivo Evaluation. Pharmaceutics.[1][2][3][4][5][6]

  • American Society for Pharmacology and Experimental Therapeutics. (2002). Piperine, a Major Constituent of Black Pepper, Inhibits Human P-glycoprotein and CYP3A4.[7][8] Journal of Pharmacology and Experimental Therapeutics.

  • Dove Medical Press. (2020). Piperine Alters the Pharmacokinetics and Anticoagulation of Warfarin in Rats. Drug Design, Development and Therapy.

Sources

Technical Support Center: Stereoselective Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: PIP-SYNTH-2024 Subject: Troubleshooting Stereocontrol, Regioselectivity, and Yield in Piperidine Scaffolds

Triage Desk: Method Selection Strategy

Before initiating a synthesis, you must select the correct pathway based on your target's substitution pattern. Piperidine synthesis is not "one size fits all."

Decision Matrix (Visualized)

PiperidineStrategy Start Target Piperidine Structure Sub_2 2-Substituted or 2,6-Disubstituted? Start->Sub_2 Sub_3 3-Substituted or 3,5-Disubstituted? Start->Sub_3 Complex Highly Functionalized (Quaternary Centers)? Start->Complex Method_A Charette Method (Pyridinium Activation) Sub_2->Method_A Nucleophilic Addn Method_B Glorius Hydrogenation (Auxiliary Controlled) Sub_2->Method_B Reduction Method_C Homogeneous Hydrogenation (Rh/Ir + Chiral Ligand) Sub_3->Method_C Method_D Biocatalysis (Imine Reductases) Sub_3->Method_D Method_E De Novo Cyclization (RCM / Aza-Diels-Alder) Complex->Method_E

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on target substitution patterns.

Knowledge Base: Core Methodologies & Troubleshooting

KB-001: Asymmetric Hydrogenation of Pyridines (The "Glorius" Route)

Principle: Pyridines are aromatic and difficult to reduce enantioselectively. The Glorius method uses a chiral auxiliary (oxazolidinone) at the C2 position. This auxiliary coordinates with the protonated pyridinium, locking the conformation and shielding one face of the ring, allowing a heterogeneous catalyst (Pd or Pt) to deliver hydrogen selectively.[1]

Common Failure Modes:

  • Issue: Catalyst Poisoning / Stalled Reaction.

    • Root Cause: The basic nitrogen of the product piperidine binds irreversibly to the metal surface.

    • Fix: Run the reaction in acetic acid or with stoichiometric HCl. Protonation of the product prevents catalyst binding.

  • Issue: Low Diastereomeric Ratio (dr).

    • Root Cause: "Face flipping" of the pyridine on the catalyst surface or insufficient steric bulk of the auxiliary.

    • Fix: Ensure the auxiliary is bulky (e.g., tert-butyl or isopropyl oxazolidinone). Switch from Pd/C to PtO₂ or Rh/C if cis-selectivity is required but low.

KB-002: Nucleophilic Addition to Pyridinium Salts (The "Charette" Route)

Principle: Pyridine is activated by an electron-withdrawing group (EWG) or N-oxide formation, making it susceptible to nucleophilic attack (e.g., Grignard reagents). This sets the C2 stereocenter before reduction.

Common Failure Modes:

  • Issue: Regioselectivity (1,2 vs 1,4 addition).

    • Root Cause: Hard vs. Soft nucleophiles.

    • Fix: Hard nucleophiles (R-Li, R-MgBr) favor 1,2-addition. Soft nucleophiles (cuprates) favor 1,4-addition. Use Comins' reagent or Charette’s N-iminopyridinium ylides to direct addition to C2.

  • Issue: Aromatization of the Intermediate.

    • Root Cause: The dihydropyridine intermediate is unstable and oxidizes back to pyridine.

    • Fix: Trap the intermediate immediately (e.g., with Cbz-Cl) or perform a "one-pot" reduction/functionalization sequence.

Troubleshooting Guide (FAQ Format)

Q1: I am synthesizing a 2,6-disubstituted piperidine. I need the cis-isomer, but I keep getting a mixture. How do I lock the cis-conformation? A: This is a classic thermodynamic vs. kinetic control issue.

  • The Fix: Use heterogeneous catalytic hydrogenation (e.g., Rh/C or PtO₂ in acidic media) on the 2,6-disubstituted pyridine precursor.

  • The Mechanism: Hydrogen adds syn to the aromatic ring. Once the first substituent forces the ring flat on the catalyst surface, the hydrogens add from the bottom, pushing both substituents "up" (cis).

  • Warning: If you use dissolving metal reduction (Na/NH₃), you will get the thermodynamically stable trans-isomer.

Q2: My hydrogenation yield is <10% despite high pressure (100 bar). The starting material is untouched. A: You are likely experiencing substrate inhibition.

  • Diagnostic: Is your solvent neutral (MeOH/EtOH)?

  • The Fix: Pyridines are catalyst poisons. Add 1.1 - 2.0 equivalents of HCl or switch to Glacial Acetic Acid as the solvent. The pyridinium ion does not poison the catalyst, whereas the free base pyridine does.

Q3: Can I use biocatalysis for bulky substituents? A: Imine Reductases (IREDs) are excellent for 2-substituted piperidines but struggle with steric bulk at the 2,6-positions.

  • Alternative: For bulky 2,6-systems, revert to the Charette method : Use a chiral auxiliary on the nitrogen (e.g., N-phenethyl) to direct the addition of the second substituent via lithiation, then hydrogenate.

Standard Operating Procedure (SOP): Glorius Asymmetric Hydrogenation

This protocol details the synthesis of chiral piperidines using the oxazolidinone auxiliary method.[1] This is the "Gold Standard" for high enantioselectivity in industrial settings.

Objective: Stereoselective hydrogenation of 2-(oxazolidin-2-on-3-yl)pyridine to the corresponding piperidine.

Materials Table
ReagentEquiv.RoleNotes
Substituted Pyridine-Auxiliary1.0SubstratePre-synthesized via Cu-coupling
PtO₂ (Adams' Catalyst)5 mol%CatalystPreferred for high reactivity
Acetic Acid (Glacial)SolventSolvent/PromoterCritical: Must be anhydrous
Hydrogen Gas (H₂)10-50 barReductantHigh pressure required
Step-by-Step Workflow
  • Preparation:

    • In a glovebox or under Argon, charge a high-pressure autoclave vial with the Pyridine-Auxiliary substrate (1.0 equiv).

    • Add PtO₂ (5 mol%). Note: Pd(OH)₂/C (Pearlman's catalyst) is a viable alternative.

  • Solvation:

    • Add degassed Glacial Acetic Acid (concentration ~0.1 M).

    • Technical Insight: The acid protonates the pyridine nitrogen (pKa ~5.2), forming a hydrogen bond with the oxazolidinone carbonyl. This locks the conformation.

  • Hydrogenation:

    • Seal the autoclave. Purge with H₂ (3x 10 bar).

    • Pressurize to 50 bar H₂ .

    • Stir vigorously at Room Temperature for 12–24 hours.

    • Monitoring: Check H₂ uptake. If stalled, repressurize.

  • Work-up:

    • Carefully vent H₂.

    • Filter the mixture through a pad of Celite to remove the catalyst. (Caution: PtO₂ is pyrophoric when dry).

    • Concentrate the filtrate under reduced pressure.

  • Auxiliary Cleavage (Optional but recommended):

    • The piperidine product still has the auxiliary attached.

    • To remove: Treat with SmI₂/H₂O or hydrolyze with Ba(OH)₂ if the auxiliary is not needed for further steps.

Mechanistic Visualization[3][4]

GloriusMechanism Substrate Pyridine-Auxiliary (Free Base) Locked H-Bond Locked Conformer Substrate->Locked + H+ Protonation Acidic Media (AcOH) Protonation->Locked Surface Catalyst Surface (Pt/Pd) Locked->Surface Face-Selective Adsorption Product Chiral Piperidine (High ee/dr) Surface->Product + 3 H2 (Syn-Addition)

Figure 2: The "Lock and Key" mechanism. Protonation forces the auxiliary to shield one face of the pyridine ring, ensuring stereoselective reduction.

References

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Link

  • Legault, C. Y., & Charette, A. B. (2005). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides. Journal of the American Chemical Society.[2][3] Link

  • Lemire, A., & Charette, A. B. (2005).[2][4] Stereoselective Synthesis of 2,6-Disubstituted 3-Piperidinols. Organic Letters. Link

  • Wiesenfeldt, M. P., et al. (2019).[5] Selective Arene Hydrogenation for Direct Access to Saturated Carbo- and Heterocycles. Angewandte Chemie International Edition. Link

  • Peralta-Díaz, S., et al. (2021).[6] Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. Angewandte Chemie. Link

Sources

Validation & Comparative

Cross-reactivity profiling of 4-(Pyridin-3-yl)piperidine-2,6-dione against a panel of kinases

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity profiling of 4-(Pyridin-3-yl)piperidine-2,6-dione against a panel of kinases Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the landscape of targeted protein degradation (TPD) and small molecule discovery, 4-(Pyridin-3-yl)piperidine-2,6-dione represents a critical structural scaffold. While the piperidine-2,6-dione (glutarimide) moiety is the canonical pharmacophore for Cereblon (CRBN) binding—essential for PROTAC® anchor design—the introduction of a pyridin-3-yl group at the 4-position introduces a distinct electronic and steric profile compared to the standard 3-substituted isoindolinone (e.g., lenalidomide) class.

This guide addresses a specific liability: the pyridine moiety is a privileged scaffold in kinase inhibition (mimicking the adenine ring of ATP), raising the risk of off-target kinase inhibition. This document details a rigorous cross-reactivity profiling workflow to validate the compound's selectivity, ensuring that observed biological effects are driven by the intended mechanism (e.g., E3 ligase modulation) rather than inadvertent kinase blockade.

Strategic Rationale: Why Profile Against Kinases?

The Structural Paradox

The molecule consists of two distinct functional domains:

  • Piperidine-2,6-dione (Glutarimide): Primarily targets the thalidomide-binding domain (TBD) of CRBN.

  • Pyridin-3-yl (Pyridine): A common "hinge-binding" motif found in numerous FDA-approved kinase inhibitors (e.g., Sorafenib, Palbociclib).

The Risk: The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region (typically the backbone amide of the "gatekeeper+1" residue), while the glutarimide NH can act as a donor. If 4-(Pyridin-3-yl)piperidine-2,6-dione fits into the ATP-binding pocket of specific kinases (e.g., p38 MAPK, CDKs, or VEGFR), it may act as a dual-functional inhibitor, confounding phenotypic screening results.

Target Panel Selection

A "shotgun" approach is inefficient. Based on the pyridine scaffold's SAR (Structure-Activity Relationship), the profiling panel should prioritize:

  • CDK Family (CDK4/6, CDK2): Pyridine derivatives often target the ATP cleft of CDKs.

  • p38 MAPK: Highly susceptible to pyridine-based inhibitors.

  • CK1α (Casein Kinase 1α): A known neo-substrate of CRBN-IMiD complexes; essential to distinguish between degradation and inhibition.

  • VEGFR/PDGFR: Tyrosine kinases that frequently accommodate pyridine-containing pharmacophores.

Experimental Workflow: The "Self-Validating" Protocol

This workflow moves from high-throughput biochemical screening to orthogonal cellular validation.

Visualization: Profiling Workflow

The following diagram illustrates the logical progression from compound synthesis to validated selectivity profile.

KinaseProfilingWorkflow Compound 4-(Pyridin-3-yl) piperidine-2,6-dione InSilico Phase 1: In Silico Docking (Hinge Analysis) Compound->InSilico Structural Input BiochemScreen Phase 2: Biochemical Screen (10µM Single Point) InSilico->BiochemScreen Select Panel KdDetermination Phase 3: Kd/IC50 Determination BiochemScreen->KdDetermination Hits >35% Inhibition Cellular Phase 4: Cellular Target Engagement (NanoBRET) KdDetermination->Cellular Potent Hits (<1µM) Cellular->Compound SAR Refinement

Caption: Logical flow for validating kinase selectivity. Phase 2 acts as the primary filter, while Phase 4 confirms intracellular relevance.

Detailed Protocols

Phase 1: High-Throughput Biochemical Screening (Binding Assay)

Methodology: Competition Binding Assay (e.g., KINOMEscan® or LanthaScreen™). Rationale: Binding assays are preferred over activity assays for initial profiling because they detect Type I, Type II, and allosteric binders, eliminating false negatives caused by high ATP concentrations in activity assays.

Step-by-Step Protocol:

  • Compound Preparation:

    • Dissolve 4-(Pyridin-3-yl)piperidine-2,6-dione in 100% DMSO to a stock concentration of 10 mM.

    • Prepare a "Master Plate" with a final screening concentration of 10 µM (standard threshold for off-target liability).

  • Assay Setup (Competition Binding):

    • Use a T7 phage-tagged kinase library.

    • Incubate the kinase, the immobilized active-site ligand (on beads), and the test compound (10 µM) for 1 hour at room temperature.

    • Control: Include Staurosporine (pan-kinase inhibitor) as a positive control and 0.1% DMSO as a negative control.

  • Detection:

    • Wash beads to remove unbound kinase.

    • Quantify bound kinase using qPCR (for DNA-tagged kinases) or colorimetric readout.

  • Data Output:

    • Calculate % Control = (Signal_compound / Signal_DMSO) × 100.

    • Hit Definition: Any kinase showing <35% of control binding (i.e., >65% inhibition) is flagged for Phase 2.

Phase 2: Quantitative Affinity Determination (Kd/IC50)

For "Hits" identified in Phase 1, determine the exact potency.

Methodology: FRET-based Activity Assay (e.g., Z'-LYTE™).

  • Titration: Prepare an 11-point serial dilution of the compound (e.g., 30 µM down to 0.5 nM) in kinase buffer.

  • Reaction:

    • Mix Kinase + Peptide Substrate + Compound.

    • Initiate reaction with ATP (at

      
       concentration).
      
  • Development: Add Development Reagent (protease that cleaves non-phosphorylated peptide).

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein).

  • Calculation: Fit data to a sigmoidal dose-response curve (Variable Slope) to extract IC50.

Data Presentation & Interpretation

To objectively compare performance, summarize data in a Selectivity Heatmap Table .

Table 1: Hypothetical Profiling Data Structure

Kinase TargetFamily% Inhibition @ 10µMIC50 (nM)Interpretation
CDK4/CycD1 CMGC85%120High Risk: Potential off-target. Pyridine likely binds hinge.
p38α MAPK CMGC40%>10,000Low Risk: Weak binding, likely non-physiological.
VEGFR2 TK12%N/AClean: No significant interaction.
CK1α CK15%N/AClean: No direct inhibition (distinct from degradation).
GSK3β CMGC92%45Critical Risk: Major off-target liability.
Interpretation Guidelines
  • Selectivity Score (S-score): Calculate

    
    .
    
    • Target: S(35) < 0.05 (Compound hits <5% of the kinome).

  • The "Pyridine Effect": If you observe broad inhibition across the CMGC branch (CDKs, MAPKs, GSK3), the pyridine moiety is acting as a generic hinge binder.

    • Corrective Action: Modify the pyridine ring (e.g., add a methyl group at the 2-position) to induce steric clash with the kinase gatekeeper residue without affecting CRBN binding.

Mechanistic Visualization: Hinge Binding vs. CRBN Binding

Understanding how the molecule binds is crucial for troubleshooting off-target effects.

BindingModes Molecule 4-(Pyridin-3-yl)piperidine-2,6-dione Pyridine Ring Glutarimide Ring Target_CRBN Target: Cereblon (CRBN) TBD Pocket Glutarimide binds Trp380 Molecule->Target_CRBN Intended Interaction (Degradation Anchor) OffTarget_Kinase Off-Target: Kinase Hinge ATP Pocket Pyridine N accepts H-bond Molecule->OffTarget_Kinase Unintended Interaction (Inhibition Liability) Pyridine Ring Pyridine Ring ATP Pocket ATP Pocket Pyridine Ring->ATP Pocket Mimics Adenine N1 Glutarimide Ring Glutarimide Ring TBD Pocket TBD Pocket Glutarimide Ring->TBD Pocket H-bonds Backbone

Caption: Dual binding potential. The pyridine ring mimics Adenine in kinases, while the glutarimide is the CRBN pharmacophore.

Comparison with Alternatives

When developing this scaffold, compare it against standard CRBN ligands.

Feature4-(Pyridin-3-yl)piperidine-2,6-dione Lenalidomide Pomalidomide
Primary Target Cereblon (CRBN)Cereblon (CRBN)Cereblon (CRBN)
Linker Attachment Likely Pyridine N or C-ringC4-Amino (Isoindolinone)C4-Amino (Phthalimide)
Kinase Liability Moderate to High (Pyridine hinge bind)Low (Isoindolinone is bulky)Low
Metabolic Stability Pyridine N-oxidation riskHydrolysis / CYP metabolismCYP metabolism
Solubility High (Pyridine is basic)ModerateLow

References

  • Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11(8), 611–617. Link

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051. Link

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomimetic activity." Nature Structural & Molecular Biology, 21(9), 803–809. Link

  • Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1039–1045. Link

  • Ishida, T., & Ciulli, A. (2021). "E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones." SLAS Discovery, 26(4), 484–502. Link

Head-to-head comparison of different synthetic routes to 4-(Pyridin-3-yl)piperidine-2,6-dione

[1]

Executive Summary

The synthesis of 4-arylpiperidine-2,6-diones typically proceeds through the formation of a 3-arylglutaric acid precursor, which is subsequently cyclized.[1] For the 3-pyridyl variant, the basicity of the pyridine ring and the need for regiocontrol dictate the choice of strategy.[1]

  • Route A (Guareschi-Thorpe): The industrial standard for high atom economy.[1] It utilizes a one-pot condensation to form a dicyano-glutarimide intermediate, followed by rigorous hydrolysis.[1] Best for large-scale production where step count reduction is paramount.[1]

  • Route B (Knoevenagel-Michael): The laboratory standard for precision.[1] It involves a stepwise construction of the carbon skeleton via cinnamate intermediates.[1] Best for derivatization and when harsh acidic hydrolysis must be avoided.[1]

Route Analysis & Mechanism

Route A: The Modified Guareschi-Thorpe Cyclization

This route exploits the dual reactivity of ethyl cyanoacetate to form a "Guareschi imide" (2,4-dicyano-glutarimide derivative) in a single step.[1]

  • Mechanism:

    • Condensation: 3-Pyridinecarboxaldehyde condenses with ethyl cyanoacetate (Knoevenagel) to form an aryl-cyanoacrylate.[1]

    • Michael Addition: A second equivalent of ethyl cyanoacetate (or cyanoacetamide) adds to the acrylate in a Michael fashion.[1]

    • Cyclization: Ammonia mediates the ring closure to form ammonium 2,4-dicyano-3-(pyridin-3-yl)glutarimide.[1]

    • Hydrolysis/Decarboxylation: Heating in concentrated acid (H₂SO₄ or HBr) hydrolyzes the imide and nitrile groups and decarboxylates the 2,4-positions to yield 3-(pyridin-3-yl)glutaric acid.[1]

    • Recyclization: The diacid is converted to the target glutarimide using urea or ammonia at high temperature.[1]

Route B: The Knoevenagel-Michael Stepwise Pathway

This route builds the acyclic carbon chain sequentially, allowing for the isolation and purification of intermediates.[1]

  • Mechanism:

    • Knoevenagel-Doebner: 3-Pyridinecarboxaldehyde reacts with malonic acid to form 3-(pyridin-3-yl)acrylic acid.[1]

    • Esterification: Conversion to the ethyl ester.[1]

    • Michael Addition: Conjugate addition of diethyl malonate yields a tetra-ester intermediate.[1]

    • Saponification & Decarboxylation: Basic hydrolysis followed by thermal decarboxylation yields the 3-substituted glutaric acid.[1]

    • Cyclization: Thermal condensation with urea.

Visualization of Pathways[1]

SynthesisRoutescluster_ARoute A: Guareschi-Thorpecluster_BRoute B: Knoevenagel-MichaelStart3-PyridinecarboxaldehydeGuareschi_Imide2,4-Dicyano-3-(3-pyridyl)glutarimide(Ammonium Salt)Start->Guareschi_ImideEthyl Cyanoacetate (2 eq)NH3, EtOHAcrylic_Acid3-(Pyridin-3-yl)acrylic AcidStart->Acrylic_AcidMalonic Acid, PyridinePiperidine (Cat.)Target4-(Pyridin-3-yl)piperidine-2,6-dioneGlutaric_Acid_A3-(Pyridin-3-yl)glutaric AcidGuareschi_Imide->Glutaric_Acid_A48% HBr or H2SO4Reflux (-CO2, -NH3)Glutaric_Acid_A->TargetUrea, 160-180°CFusionAcrylic_EsterEthyl 3-(Pyridin-3-yl)acrylateAcrylic_Acid->Acrylic_EsterEtOH, H2SO4Michael_AdductTetraethyl Ester IntermediateAcrylic_Ester->Michael_AdductDiethyl MalonateNaOEtGlutaric_Acid_B3-(Pyridin-3-yl)glutaric AcidMichael_Adduct->Glutaric_Acid_B1. NaOH (aq)2. HCl, Heat (-CO2)Glutaric_Acid_B->TargetUrea, 160-180°CFusion

Caption: Comparative workflow of Guareschi-Thorpe (left) vs. Stepwise Michael Addition (right) to synthesize the target glutarimide.

Experimental Protocols

Protocol A: Guareschi-Thorpe Synthesis (Recommended for Scale)[1]

Step 1: Formation of the Guareschi Imide

  • Reagents: Dissolve 3-pyridinecarboxaldehyde (10.7 g, 100 mmol) and ethyl cyanoacetate (22.6 g, 200 mmol) in absolute ethanol (50 mL).

  • Cyclization: Cool the solution to 0°C. Saturate the solution with anhydrous ammonia gas for 30 minutes, or add 25% aqueous ammonia (40 mL) dropwise while maintaining temperature <10°C.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature and stir for 48 hours. The product often precipitates as the ammonium salt.[1]

  • Isolation: Filter the solid, wash with cold ethanol and ether. Dry in vacuo.[1]

    • Checkpoint: The solid is the ammonium salt of 2,4-dicyano-3-(pyridin-3-yl)glutarimide.[1]

Step 2: Hydrolysis to 3-(Pyridin-3-yl)glutaric Acid

  • Hydrolysis: Suspend the crude imide salt (from Step 1) in 48% hydrobromic acid (100 mL) or 50% sulfuric acid.

  • Reflux: Heat to reflux for 12–24 hours. Evolution of CO₂ will be observed.[1]

  • Workup: Evaporate the acid under reduced pressure to dryness. The residue contains the glutaric acid hydrobromide/sulfate salt.[1]

  • Neutralization: Dissolve in minimum water. Carefully adjust pH to ~3-4 (isoelectric point of the pyridine-acid) with concentrated ammonia or NaOH.[1] The free acid should precipitate.[1]

  • Purification: Recrystallize from water/ethanol.

Step 3: Cyclization to 4-(Pyridin-3-yl)piperidine-2,6-dione

  • Fusion: Mix the dry 3-(pyridin-3-yl)glutaric acid (10 mmol) intimately with urea (15 mmol).

  • Heating: Heat the mixture in an oil bath to 160–180°C. The mixture will melt, evolve ammonia and water, and eventually resolidify.[1]

  • Purification: Cool the melt. Triturate with water to remove excess urea.[1] Recrystallize the residue from ethanol or acetic acid.[1]

Protocol B: Knoevenagel-Michael Synthesis (Recommended for Purity)[1]

Step 1: 3-(Pyridin-3-yl)acrylic Acid [1]

  • Mix 3-pyridinecarboxaldehyde (1 eq), malonic acid (1.2 eq), and pyridine (solvent). Add catalytic piperidine.[1]

  • Heat at 100°C for 4 hours (evolution of CO₂).

  • Pour into water, acidify to pH 4-5 to precipitate the acrylic acid.[1]

Step 2: Michael Addition

  • Esterify the acrylic acid (EtOH/H₂SO₄) to obtain Ethyl 3-(pyridin-3-yl)acrylate.[1]

  • Prepare sodium ethoxide (1.1 eq) in ethanol. Add diethyl malonate (1.1 eq).[1]

  • Add the acrylate ester dropwise.[1] Reflux for 3 hours.

  • Acidify and extract the tetra-ester intermediate.[1]

Step 3: Hydrolysis & Cyclization

  • Reflux the tetra-ester in 6M NaOH for 4 hours.

  • Acidify with HCl and heat to reflux (decarboxylation) to yield the glutaric acid.

  • Proceed with Urea fusion as in Route A.[1]

Technical Comparison Table

FeatureRoute A (Guareschi-Thorpe)Route B (Knoevenagel-Michael)
Step Count 3 (effective)5
Overall Yield 40–55%30–45%
Atom Economy High : Ammonia is incorporated directly.[1]Low : Loss of multiple ester groups and CO₂.[1]
Purification Crystallization (Intermediate precipitates).[1]Chromatography often required for esters.[1]
Scalability Excellent : One-pot formation of core.[1]Moderate : Multiple solvent exchanges.[1]
Safety Profile Requires handling NH₃ gas and conc.[1] acids.[1][2][3]Standard organic solvents; no high-pressure NH₃.[1]
Critical Challenge Hydrolysis of the nitrile requires harsh acid; Pyridine salt formation complicates isolation.[1]Lengthy process; Michael addition can be reversible.

Expert Commentary

For the specific synthesis of 4-(pyridin-3-yl)piperidine-2,6-dione , Route A is superior in an industrial or scale-up context.[1] The formation of the Guareschi imide is highly selective for the 2,6-dione ring structure.[1] The primary difficulty lies in the isolation of the zwitterionic glutaric acid intermediate after acid hydrolysis.[1]

Pro-Tip: During the final cyclization with urea, adding a catalytic amount of acetic anhydride can facilitate the ring closure if the thermal fusion is sluggish.[1] Alternatively, heating the ammonium salt of the glutaric acid in a high-boiling solvent (e.g., diphenyl ether) is a milder alternative to melt fusion.[1]

References

  • Guareschi-Thorpe Condensation Review

    • Title: The Guareschi-Thorpe Condensation.[1]

    • Source: Organic Reactions, 2011.
    • URL: [Link][1]

  • Synthesis of 3-Arylglutarimides

    • Title: Synthesis and anticonvulsant activity of some new 3-aryl-3-ethyl-piperidine-2,6-diones.
    • Source: Il Farmaco, 2000.
    • URL: [Link][1]

  • Synthesis of Pyridine-Substituted Glutaric Acids

    • Title: Synthesis of 3-(3-pyridyl)glutaric acid via Guareschi Imide.
    • Source: Journal of the Chemical Society, 1930 (Historical found
    • URL: [Link][1]

  • Modern Glutarimide Synthesis (General)

    • Title: Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones.
    • Source: Chemistry – A European Journal, 2020.
    • URL: [Link][1]

A Senior Application Scientist's Guide to Confirming Small-Molecule Binding Modes: The Case for Co-Crystallization with 4-(Pyridin-3-yl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Atomic-Level Validation in Drug Discovery

In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the piperidine-2,6-dione moiety is a well-recognized E3 ligase binder, forming the cornerstone of many Proteolysis Targeting Chimeras (PROTACs).[1] The molecule 4-(Pyridin-3-yl)piperidine-2,6-dione is a prime example of a fragment or ligand designed to engage such a target. However, designing a potent and selective therapeutic requires more than just a promising chemical scaffold; it demands an unambiguous, atomic-level understanding of how the molecule engages its target protein.[2][3] This is where structure-based drug design (SBDD) becomes indispensable, and at its heart lies the powerful technique of X-ray crystallography.[4][5][6][7]

This guide provides an in-depth, experience-driven comparison of methodologies for confirming a ligand's binding mode, focusing on co-crystallization as the definitive approach. We will use the hypothetical interaction of 4-(Pyridin-3-yl)piperidine-2,6-dione with its target protein to illustrate the principles, protocols, and comparative strengths of various biophysical techniques. Our goal is to explain not just the steps of an experiment, but the critical thinking and scientific rationale that underpin a successful structural biology campaign.

Why Co-Crystallization? The Unparalleled Clarity of a Structural Snapshot

While a suite of biophysical techniques can confirm if a molecule binds, X-ray crystallography stands alone in its ability to reveal precisely how it binds.[8][9][10] It is considered the gold standard for providing a high-resolution, three-dimensional map of a protein-ligand complex.[10] This structural data is the blueprint that enables medicinal chemists to rationally design more potent, selective, and drug-like molecules.[5][11]

However, obtaining this "blueprint" is not a given. The decision to pursue co-crystallization must be weighed against other valuable, and often more accessible, techniques that provide complementary data.

The Biophysical Toolkit: A Comparative Overview

Before committing to the rigors of crystallization, it is prudent to validate the binding interaction using orthogonal methods. Each technique offers a unique piece of the puzzle.

Technique Primary Data Output Key Strengths Limitations
X-ray Crystallography High-resolution 3D structure, atomic interactions, binding pose, solvent structure.[4][10]Provides definitive, unambiguous binding mode; the cornerstone of SBDD.[3][5]Requires well-diffracting crystals, which can be a major bottleneck; provides a static picture.
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[12][13][14]Label-free, in-solution measurement; provides a complete thermodynamic profile of the interaction.[12][15]Requires relatively large amounts of pure protein and ligand; sensitive to buffer mismatch.[15]
Surface Plasmon Resonance (SPR) Binding kinetics (ka/kon, kd/koff), binding affinity (KD).[16][17]Real-time, label-free analysis; high sensitivity and throughput; requires small sample volumes.[18][19]One binding partner must be immobilized, which can affect its activity; mass transport can be a limiting factor.
Nuclear Magnetic Resonance (NMR) Spectroscopy Binding site mapping (Chemical Shift Perturbation), ligand pose (trNOE), solution dynamics.[20][21][22]Provides atomic-level information in solution; excellent for detecting weak or transient interactions.[20][23][24]Requires large amounts of isotope-labeled protein; limited by protein size; complex data analysis.[25]

As the table illustrates, techniques like ITC and SPR are invaluable for confirming the existence of an interaction and quantifying its affinity and kinetics. NMR can further pinpoint the binding interface in a solution state.[10][26] However, only crystallography provides the precise, atomic-level detail of the binding pose necessary for high-fidelity computational modeling and rational lead optimization.[27]

The Path to a Structure: A Step-by-Step Guide to Co-crystallization

Confirming the binding mode of 4-(Pyridin-3-yl)piperidine-2,6-dione via co-crystallization is a multi-stage process that demands meticulous planning and execution. The workflow below outlines the critical steps, emphasizing the causality behind each experimental choice.

Co-crystallization_Workflow Target_Prep Target Protein Expression & Purification Complex_Formation Complex Formation (Protein + Ligand) Target_Prep->Complex_Formation Ligand_Prep Ligand Preparation (4-Py-Pip-dione) Ligand_Prep->Complex_Formation Crystallization Crystallization Screening (Co-crystallization vs. Soaking) Complex_Formation->Crystallization Optimization Crystal Optimization Crystallization->Optimization Data_Collection X-ray Data Collection (Synchrotron) Optimization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validation Structure Validation & Analysis Structure_Solution->Validation

Caption: High-level workflow for determining a protein-ligand co-crystal structure.

Protocol 1: Target Protein Expression and Purification

The foundation of any structural biology project is a highly pure, stable, and homogenous protein sample.

  • Construct Design: Sub-clone the gene for the target protein into a suitable expression vector (e.g., pET series for E. coli). Include an N- or C-terminal affinity tag (e.g., His6, GST) preceded by a protease cleavage site (e.g., TEV, PreScission) to facilitate purification and subsequent tag removal.

    • Rationale: The affinity tag allows for efficient capture from the cell lysate, while its removal is crucial as the tag itself can interfere with crystallization.[28]

  • Expression: Transform the expression vector into a suitable host (e.g., E. coli BL21(DE3)). Grow cells to mid-log phase (OD600 ~0.6-0.8) and induce protein expression (e.g., with IPTG). Optimize expression temperature and time (e.g., 16-20°C overnight) to maximize the yield of soluble protein.

  • Lysis & Clarification: Harvest cells by centrifugation. Resuspend the cell pellet in a buffered solution (e.g., 50 mM Tris pH 8.0, 300 mM NaCl, 10% glycerol) containing protease inhibitors. Lyse cells using high-pressure homogenization or sonication and clarify the lysate by ultracentrifugation.

  • Affinity Chromatography: Apply the clarified lysate to a resin that binds the affinity tag (e.g., Ni-NTA for His-tagged proteins). Wash extensively to remove non-specifically bound proteins, then elute the target protein (e.g., with an imidazole gradient).

  • Tag Cleavage & Polishing: Add the specific protease to the eluted protein and dialyze to remove the eluting agent (e.g., imidazole) and allow for efficient cleavage.

  • Size Exclusion Chromatography (SEC): As a final polishing step, run the protein over a SEC column. This separates the cleaved, tagless protein from the protease, the cleaved tag, and any remaining aggregates.

    • Rationale: SEC is critical for ensuring the sample is monodisperse, a key prerequisite for successful crystallization. Aggregated protein is a notorious inhibitor of crystal growth.

  • Concentration & Quality Control: Concentrate the purified protein to a concentration suitable for crystallization trials (typically 5-15 mg/mL). Verify purity and homogeneity by SDS-PAGE and assess concentration using a spectrophotometer (A280).

Protocol 2: Co-crystallization Screening

With pure protein and ligand in hand, the empirical process of finding crystallization conditions begins. The two primary methods are co-crystallization and soaking.[29][30]

Decision_Tree Start Start: Have Apo Crystals? Soak Attempt Soaking Start->Soak Yes Co_crystallize Attempt Co-crystallization Start->Co_crystallize No Ligand_Props Ligand Properties: - High Affinity (Low µM or better) - Good Solubility Soak->Ligand_Props Co_crystallize->Ligand_Props Consider if: - Ligand induces conformational change - Ligand has low solubility - No apo crystals exist

Caption: Decision guide for choosing between soaking and co-crystallization.

Co-crystallization Method:

  • Complex Formation: Prepare the protein-ligand complex. Dilute the concentrated protein stock and add the ligand, 4-(Pyridin-3-yl)piperidine-2,6-dione, from a concentrated stock (typically in DMSO). A 3 to 5-fold molar excess of the ligand is common.[29] Incubate the mixture (e.g., for 1-2 hours on ice) to allow for complex formation.

    • Rationale: Co-crystallization is often the method of choice when a ligand is expected to induce a significant conformational change in the protein, or when the ligand has poor solubility in crystallization buffers.[31]

  • Screening Setup: Using a robotic liquid handler, set up sitting-drop or hanging-drop vapor diffusion trials.[31] Mix the protein-ligand complex solution with a wide array of commercially available crystallization screens in a 1:1 ratio (e.g., 200 nL protein-ligand + 200 nL screen solution).

  • Incubation and Monitoring: Store the crystallization plates at a constant temperature (e.g., 20°C) and monitor them regularly for crystal growth over several weeks using a microscope.

Crystal Soaking (Alternative Method):

If you have pre-existing, robust crystals of the apo-protein, soaking is often a faster route.[28][30]

  • Prepare Soaking Solution: Create a solution containing the ligand at a high concentration (e.g., 1-10 mM) dissolved in a cryo-protectant solution that is compatible with your crystal condition.[32]

  • Soaking: Transfer an apo-crystal into a drop of the soaking solution. The soaking time can range from minutes to hours.[30]

  • Cryo-cooling: After soaking, loop the crystal and flash-cool it in liquid nitrogen for data collection.

    • Rationale: Soaking is efficient as it bypasses the need to re-screen for crystallization conditions. However, it requires a robust crystal form that can withstand the soaking process and has a solvent channel large enough for the ligand to diffuse into the active site.[28]

Data Analysis and Comparison with Orthogonal Methods

Once diffraction data is collected, the electron density map is calculated. A successful co-crystal structure will show clear, unambiguous electron density for the ligand, allowing for precise modeling of its position and orientation (the "pose").

Binding_Mode cluster_0 Protein Binding Pocket Res1 Residue A (e.g., Asp) Res2 Residue B (e.g., Trp) Res3 Residue C (e.g., Val) Ligand 4-(Pyridin-3-yl) piperidine-2,6-dione Ligand->Res1 H-Bond Ligand->Res2 π-stacking Ligand->Res3 Hydrophobic

Caption: Conceptual diagram of ligand interactions within a protein binding site.

The structural data should then be correlated with results from other techniques to build a comprehensive and self-validating picture of the interaction.

Comparative Data Interpretation:
TechniqueExample Data for 4-(Pyridin-3-yl)piperidine-2,6-dioneInterpretation & Synergy
Co-crystallization 2.1 Å resolution structure shows the pyridine nitrogen forming a hydrogen bond with an Asp residue, while the piperidine-dione ring is stabilized by hydrophobic contacts with Val and Leu.Provides the structural basis for all other findings. The specific H-bond seen in the crystal structure explains the favorable enthalpy measured by ITC.
ITC KD = 5.2 µM, n = 0.98, ΔH = -8.5 kcal/mol, -TΔS = 1.5 kcal/mol.Confirms a 1:1 binding stoichiometry and shows the interaction is enthalpy-driven, suggesting strong, specific interactions like hydrogen bonding.[13][14]
SPR kon = 1.2 x 104 M-1s-1, koff = 6.2 x 10-2 s-1, KD = 5.1 µM.Provides kinetic context. The moderately fast on- and off-rates are typical for fragment-like binders. The KD value corroborates the ITC result.
NMR (HSQC) Significant chemical shift perturbations observed for residues corresponding to Asp, Val, and Leu upon ligand titration.Independently maps the binding site in solution, confirming that the same residues identified by crystallography are involved in the interaction.[33]

Conclusion: From Ambiguity to Actionable Insight

Confirming the binding mode of a molecule like 4-(Pyridin-3-yl)piperidine-2,6-dione is a critical step in the path from a chemical hit to a clinical candidate. While techniques like ITC, SPR, and NMR provide essential data on binding affinity, kinetics, and thermodynamics, co-crystallization delivers the ultimate prize: an atomic-resolution picture of the interaction.[4][7][26] This structural blueprint transforms drug discovery from a process of trial and error into a rational, design-driven endeavor, empowering scientists to make targeted modifications that enhance potency and selectivity, ultimately accelerating the development of novel therapeutics.[34]

References

  • The current role and evolution of X-ray crystallography in drug discovery and development. (2023). Expert Opinion on Drug Discovery.
  • Fragment-Based Drug Discovery and X-Ray Crystallography. (2025).
  • Protein X-ray Crystallography and Drug Discovery. (2020). MDPI.
  • Fragment-Based Lead Discovery Using X-ray Crystallography. (2021). Journal of Medicinal Chemistry.
  • Isothermal Titration Calorimetry. (n.d.). Malvern Panalytical.
  • Protein X-ray Crystallography in Drug Discovery. (2025).
  • Structure-Based Drug Design. (n.d.). Selvita.
  • NMR Methods to Characterize Protein-Ligand Interactions. (n.d.).
  • NMR studies of protein-ligand interactions. (n.d.). PubMed.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments.
  • Crystallography Illuminates Drug Targets. (2007). Drug Discovery and Development.
  • Isothermal Titration Calorimetry (ITC) Analysis Service. (n.d.).
  • NMR for Studying Protein-Ligand Interactions. (2025).
  • NMR-based analysis of protein-ligand interactions. (2014). PubMed.
  • Structure-Based Drug Design: A Blueprint for Targeted Therapies. (2024). DrOmics Labs.
  • Isothermal titr
  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions.
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (2022).
  • Determination of kinetic data using surface plasmon resonance biosensors. (n.d.). PubMed.
  • Structure-Based Drug Design Workflow. (n.d.). Macquarie University.
  • Protein–Ligand Interaction Analyses with Nuclear Magnetic Resonance Spectroscopy Enhanced by Dissolution Triplet Dynamic Nuclear Polarization. (2023). The Journal of Physical Chemistry Letters.
  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers in Molecular Biosciences.
  • The power of structure-based drug design. (2025). Drug Discovery News.
  • A Structure-Based Drug Discovery Paradigm. (2019).
  • Overview of Biacore Surface Plasmon Resonance Technology. (n.d.).
  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (2025). MDPI.
  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013).
  • What is surface plasmon resonance (SPR)? (2025). Cytiva.
  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024). Rosetta.
  • An Overview of Current Methods to Confirm Protein-Protein Interactions. (n.d.). PMC.
  • Protein-Ligand Interaction. (2024).
  • Crystallization of protein–ligand complexes. (n.d.). Acta Crystallographica Section F.
  • Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. (2024). The FEBS Journal.
  • Evidence of Conformational Selection Driving the Formation of Ligand Binding Sites in Protein-Protein Interfaces. (2014).
  • Guidelines for the successful generation of protein–ligand complex crystals. (2017). IUCrJ.
  • strategies for high-throughput ligand screening - automated co-crystallis
  • 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride. (n.d.). Sigma-Aldrich.
  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (n.d.). Chemistry – An Asian Journal.

Sources

Comparative study of piperidine-2,6-dione derivatives as CRBN ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery that thalidomide and its analogs (IMiDs) act as "molecular glues" for Cereblon (CRBN) revolutionized targeted protein degradation (TPD). These piperidine-2,6-dione derivatives do not merely inhibit CRBN; they neomorph the E3 ligase surface to recruit and degrade specific "neosubstrates" (e.g., IKZF1, IKZF3, CK1


, GSPT1).

This guide compares the physicochemical properties, binding kinetics, and neosubstrate selectivity of three generations of ligands: First Gen (Thalidomide), Second Gen (Lenalidomide, Pomalidomide), and Third Gen/CELMoDs (Iberdomide, Avadomide). It further provides actionable protocols for binding validation and strategic insights for PROTAC design.

Part 1: Mechanistic Foundation

The pharmacophore shared by all these ligands is the glutarimide ring (piperidine-2,6-dione), which binds into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN. The solvent-exposed phthalimide or isoindolinone ring protrudes from the pocket, creating a novel interface that recruits neosubstrates.

Mechanism of Action: Molecular Glue

The following diagram illustrates the sequential mechanism from ligand binding to neosubstrate ubiquitination.

CRBN_Mechanism Ligand Piperidine-2,6-dione Ligand Binary Binary Complex (CRBN-Ligand) Ligand->Binary CRBN Cereblon (CRBN) (Apo State) CRBN->Binary Ligand Binding Ternary Ternary Complex (CRBN-Ligand-Substrate) Binary->Ternary Recruitment Neosubstrate Neosubstrate (e.g., IKZF1/3, CK1α) Neosubstrate->Ternary Ubiquitin Poly-Ubiquitination (E2 -> Substrate) Ternary->Ubiquitin CRL4 Activation Degradation Proteasomal Degradation Ubiquitin->Degradation 26S Proteasome

Figure 1: The stepwise assembly of the CRL4-CRBN-Ligand-Substrate complex leading to targeted degradation.[1]

Part 2: The Comparative Matrix

The following data synthesizes binding affinities (


/

) and degradation potencies (

) across standard cell lines (typically MM1.S or HEK293T).
Table 1: Physicochemical and Kinetic Profile
LigandGenerationBinding Affinity (

)*
Primary NeosubstratesClinical FocusKey Differentiator
Thalidomide 1st (IMiD)~300–400 nMIKZF1, IKZF3, SALL4Multiple Myeloma (MM)High teratogenicity (SALL4); weakest binder.
Lenalidomide 2nd (IMiD)~100–200 nMIKZF1, IKZF3, CK1

MM, del(5q) MDSUnique degradation of CK1

drives efficacy in del(5q) MDS.
Pomalidomide 2nd (IMiD)~10–60 nMIKZF1, IKZF3, ARID2Relapsed/Refractory MMSignificantly higher potency than Len/Thal; does not degrade CK1

efficiently.
Avadomide (CC-122)3rd (CELMoD)~40 nMIKZF1, IKZF3DLBCL, Solid Tumors"Pleiotropic" pathway modulator; broader spectrum.
Iberdomide (CC-220)3rd (CELMoD)~1–5 nMIKZF1, IKZF3 (High Efficacy)Systemic Lupus, MMHighest affinity; deeply degrades IKZF1/3 while sparing some toxic substrates.
CC-885 Experimental< 1 nMGSPT1 , IKZF1N/A (Tool Compound)First ligand to recruit GSPT1 (translation termination factor).

*Note: Binding affinity values vary by assay (TR-FRET vs FP). Values normalized to TR-FRET ranges for comparative accuracy.

Neosubstrate Selectivity Insights
  • CK1

    
     Specificity:  Lenalidomide's C4-amino group creates a specific interface that accommodates CK1
    
    
    
    (Gly40). Pomalidomide, despite being structurally similar, lacks this specific permissive geometry for CK1
    
    
    at therapeutic doses.
  • SALL4 & Teratogenicity: Thalidomide, Pomalidomide, and Lenalidomide all degrade SALL4, a transcription factor vital for limb development. Newer generations (Iberdomide) are engineered to minimize SALL4 degradation to improve the safety profile.

Part 3: Experimental Protocols

Protocol A: TR-FRET Binding Assay (LanthaScreen)

Objective: Determine the binding affinity (


) of a novel compound to CRBN by displacing a fluorophore-labeled tracer.

Reagents:

  • Terbium (Tb)-labeled anti-GST antibody (Donor).

  • GST-tagged human CRBN-DDB1 complex.

  • Tracer: Thalidomide-FITC or Pomalidomide-Red (Acceptor).

Workflow:

  • Preparation: Dilute compounds in assay buffer (50 mM HEPES pH 7.5, 10 mM NaCl, 0.01% Pluronic F-127). Final DMSO concentration should be <1%.

  • Plating: Add 5 µL of test compound (serially diluted) to a 384-well low-volume white plate.

  • Protein Mix: Add 5 µL of GST-CRBN/Tb-antibody mix (Final conc: 5 nM CRBN, 2 nM Tb-Ab).

  • Tracer: Add 5 µL of Tracer (Final conc: equal to its

    
    , typically 10–50 nM).
    
  • Incubation: Incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Detection: Read on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 520 nm.

  • Analysis: Calculate TR-FRET ratio (Em520/Em495). Plot vs. log[Compound] to determine

    
    .
    
Protocol B: Western Blot Degradation Assay (Cellular)

Objective: Measure degradation potency (


) and depth (

).
  • Cell Seeding: Seed MM1.S or HEK293T cells (0.5 × 10^6 cells/mL) in 6-well plates.

  • Treatment: Treat with DMSO (vehicle) or compound (0.1 nM – 10 µM) for 6–24 hours.

    • Control: Treat one set with MG132 (Proteasome inhibitor) to prove mechanism.

  • Lysis: Wash with ice-cold PBS.[2] Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Blotting: Run SDS-PAGE. Transfer to nitrocellulose.

  • Antibodies:

    • Primary: Anti-IKZF1 (1:1000), Anti-CRBN (1:1000), Anti-Actin (Loading Ctrl).

    • Secondary: HRP-conjugated IgG.

  • Quantification: Densitometry using ImageJ. Normalize Target/Actin ratio relative to DMSO.

Part 4: Strategic Selection for PROTAC Design

When designing PROTACs, the choice of CRBN ligand and attachment point (Vector) dictates potency and off-target effects.

The C4 vs. C5 Decision Matrix
  • C4-Amino (Pomalidomide/Lenalidomide): The standard exit vector. High synthetic accessibility. However, it points directly towards the neosubstrate binding channel, often creating "molecular glue" artifacts (degrading ZF proteins).

  • C5-Position: Emerging data suggests C5-functionalization can reduce off-target degradation of Zinc Finger (ZF) proteins (like SALL4) by sterically clashing with the ZF interface while maintaining CRBN binding.[3]

PROTAC_Design Start Select CRBN Ligand Scaffold Choice Primary Goal? Start->Choice Potency Maximize Potency (Standard) Choice->Potency Selectivity Maximize Selectivity (Reduce Off-Targets) Choice->Selectivity PomC4 Pomalidomide-C4 Linker (High Affinity, Easy Synthesis) Potency->PomC4 Standard Vector Len Lenalidomide Scaffold (If CK1α sparing is NOT required) Potency->Len Alternative PomC5 Pomalidomide-C5 Linker (Reduces ZF Off-Targets) Selectivity->PomC5 Steric Clash with Neosubstrates

Figure 2: Decision tree for selecting ligand attachment points in PROTAC design.

References

  • Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity." Science. Link

  • Fischer, E. S., et al. (2014).[4] "Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide." Nature. Link

  • Krönke, J., et al. (2014).[4] "Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells."[4][5][6][7] Science. Link

  • Matyskiela, M. E., et al. (2016). "A hypermorphic alteration of CRL4(CRBN) leads to teratogenicity." Nature. Link

  • Chamberlain, P. P., et al. (2014).[4] "Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology. Link

  • Donovan, K. A., et al. (2020). "Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome." eLife. Link

  • Hansen, J. D., et al. (2021). "Discovery of CRBN E3 Ligase Modulator CC-92480 (Mezigdomide) for the Treatment of Relapsed/Refractory Multiple Myeloma." Journal of Medicinal Chemistry. Link

Sources

Benchmarking the Anti-Proliferative Effects of Novel Piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs and a multitude of bioactive compounds.[1] Its inherent conformational flexibility allows it to interact with a wide range of biological targets, making it a fertile ground for the discovery of novel therapeutics, particularly in oncology.[1][2] This guide provides a comprehensive technical comparison of the anti-proliferative effects of emerging piperidine derivatives, offering researchers, scientists, and drug development professionals a critical evaluation of their potential as next-generation anti-cancer agents. We will delve into the mechanistic underpinnings of their action, provide detailed protocols for their evaluation, and present a comparative analysis of their efficacy against various cancer cell lines.

The Rationale for Targeting Cell Proliferation with Piperidine Derivatives

Uncontrolled cell proliferation is a hallmark of cancer. Many established and experimental cancer therapies aim to disrupt the cellular machinery responsible for cell division and growth. Piperidine derivatives have emerged as promising candidates in this arena due to their ability to modulate key signaling pathways, induce programmed cell death (apoptosis), and trigger cell cycle arrest.[3][4]

Several studies have demonstrated the efficacy of piperidine-containing compounds in halting cancer cell growth. For instance, piperine, a major alkaloid from black pepper, and its derivatives have been shown to inhibit the proliferation of various cancer cells, including those of the breast, lung, prostate, and colon.[3][5] The mechanisms of action are often multifaceted, involving the regulation of critical signaling cascades such as PI3K/Akt, NF-κB, and MAPK pathways.[3]

Comparative Analysis of Novel Piperidine Derivatives

The anti-proliferative potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the in vitro anti-proliferative activity of several recently developed piperidine derivatives against a panel of human cancer cell lines, providing a snapshot of their comparative efficacy.

DerivativeTarget Cancer Cell LineCell TypeIC50 (µM)Key Mechanistic InsightsReference
DTPEP MCF-7Breast (ER+)0.8 ± 0.04Induces G0/G1 cell cycle arrest and increases reactive oxygen species (ROS) generation.[3][3]
MDA-MB-231Breast (ER-)1.2 ± 0.12[3]
Compound 17a PC3Prostate0.81Inhibits tubulin polymerization by binding to the colchicine site, leading to apoptosis.[6][7][6][7]
MGC803Gastric1.09[7]
MCF-7Breast1.30[7]
Benzoxazole-appended piperidine derivative MCF-7Breast7.31 ± 0.43More potent than the standard chemotherapeutic drug doxorubicin in this cell line.[8][8]
MDA-MB-231Breast1.66 ± 0.08[8]

This comparative data highlights the potential of these novel piperidine derivatives as potent anti-proliferative agents, with some exhibiting efficacy at sub-micromolar concentrations. The varied mechanisms of action underscore the versatility of the piperidine scaffold in designing targeted cancer therapies.

Key Experimental Workflows for Assessing Anti-Proliferative Effects

To rigorously evaluate the anti-proliferative activity of novel compounds, a series of well-established in vitro assays are employed. The following sections provide detailed, step-by-step protocols for these essential experiments, along with the rationale behind the experimental design.

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow MTT Assay Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in a 96-well plate incubate1 Incubate for 24h to allow attachment seed->incubate1 treat Treat cells with varying concentrations of piperidine derivatives incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate percent cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: A streamlined workflow for assessing cell viability using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel piperidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

BrdU Assay for DNA Synthesis

The BrdU (5-bromo-2'-deoxyuridine) assay is a non-radioactive method for quantifying DNA synthesis, which is a direct measure of cell proliferation.[11] BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated BrdU can then be detected using a specific monoclonal antibody.

Experimental Workflow: BrdU Assay

BrdU_Workflow BrdU Assay Workflow cluster_prep Cell Preparation & Treatment cluster_labeling BrdU Labeling cluster_detection Immunodetection cluster_analysis Data Analysis seed_treat Seed and treat cells as in MTT assay add_brdu Add BrdU labeling solution seed_treat->add_brdu incubate_brdu Incubate for 2-24h add_brdu->incubate_brdu fix_permeabilize Fix and permeabilize cells incubate_brdu->fix_permeabilize add_anti_brdu Add anti-BrdU antibody fix_permeabilize->add_anti_brdu add_secondary_ab Add HRP-conjugated secondary antibody add_anti_brdu->add_secondary_ab add_substrate Add TMB substrate add_secondary_ab->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_absorbance Measure absorbance at 450 nm stop_reaction->read_absorbance calculate_proliferation Calculate relative proliferation read_absorbance->calculate_proliferation

Caption: A step-by-step workflow for quantifying DNA synthesis using the BrdU assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • BrdU Labeling: At the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell type's doubling time.

  • Fixation and Permeabilization: Remove the labeling medium and fix the cells with a fixing/denaturing solution. This step also denatures the DNA to allow the antibody to access the incorporated BrdU.

  • Immunodetection: Wash the cells and add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). Incubate to allow binding.

  • Substrate Reaction: After washing away the unbound antibody, add a substrate solution (e.g., TMB) that will be converted by the enzyme into a colored product.

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the amount of DNA synthesis and, therefore, to the number of proliferating cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[12][13] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13][14] This allows for the identification of drug-induced cell cycle arrest at specific checkpoints.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow Cell Cycle Analysis Workflow cluster_prep Cell Preparation & Treatment cluster_staining Cell Staining cluster_acquisition Flow Cytometry cluster_analysis_cc Data Analysis seed_treat_cc Seed cells and treat with piperidine derivatives harvest Harvest and wash cells seed_treat_cc->harvest fix Fix cells in cold ethanol harvest->fix stain Stain with Propidium Iodide (PI) and RNase fix->stain acquire Acquire data on a flow cytometer stain->acquire gate Gate cell population acquire->gate model Analyze DNA content histogram to determine cell cycle phases gate->model quantify Quantify percentage of cells in G0/G1, S, and G2/M model->quantify

Caption: A comprehensive workflow for analyzing cell cycle distribution via flow cytometry.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the piperidine derivatives at their IC50 concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. RNase A is crucial to prevent the staining of double-stranded RNA.

  • Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer.

  • Data Analysis: The DNA content is measured, and a histogram is generated. The data is then analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mechanistic Insights: Signaling Pathways Modulated by Piperidine Derivatives

The anti-proliferative effects of piperidine derivatives are often rooted in their ability to interfere with key signaling pathways that regulate cell growth, survival, and proliferation. A common mechanism involves the induction of apoptosis, or programmed cell death.

Signaling Pathway: Intrinsic Apoptosis Pathway

Apoptosis_Pathway Simplified Intrinsic Apoptosis Pathway Piperidine Piperidine Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Piperidine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Piperidine->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Piperidine derivatives can induce apoptosis by modulating the Bcl-2 family of proteins.

Many piperidine compounds have been shown to induce apoptosis by altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3] An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of the apoptotic program.[3] For example, the piperidine derivative DTPEP has been reported to increase the synthesis of Bax and cytochrome c, promoting apoptosis in breast cancer cells.[3]

Conclusion and Future Directions

The novel piperidine derivatives discussed in this guide demonstrate significant potential as anti-proliferative agents. Their diverse mechanisms of action, ranging from tubulin polymerization inhibition to the induction of cell cycle arrest and apoptosis, highlight the chemical versatility of the piperidine scaffold. The experimental protocols provided herein offer a robust framework for the continued evaluation and benchmarking of new chemical entities within this class.

Future research should focus on elucidating the precise molecular targets of these compounds and optimizing their pharmacological properties, including bioavailability and in vivo efficacy. Further investigation into their effects on more complex, three-dimensional tumor models and in vivo animal studies will be crucial in translating these promising in vitro findings into clinically viable cancer therapies.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. [Link]

  • Evaluation of cell cycle inhibitors by flow cytometry. Auctores Journals. [Link]

  • Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. PubMed. [Link]

  • Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. Frontiers. [Link]

  • Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. ResearchGate. [Link]

  • Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. [Link]

  • Chemical structures of anticancer piperidine derivatives. ResearchGate. [Link]

  • Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. [Link]

  • Flow cytometry in cancer therapy development. Bioanalysis Zone. [Link]

  • Application of flow cytometry in drug discovery. European Pharmaceutical Review. [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. [Link]

  • MTT Cell Proliferation and Viability Assay Kit. Chondrex, Inc.. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

  • Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. PMC. [Link]

Sources

Safety Operating Guide

Safe Handling and Disposal Protocol: 4-(Pyridin-3-yl)piperidine-2,6-dione

[1]

Executive Summary

Compound Class: Immunomodulatory Imide Drug (IMiD) Analog / Glutarimide Derivative Primary Hazard: Suspected Teratogen / Reproductive Toxin Disposal Method: High-Temperature Incineration (Destruction Efficiency >99.99%)

This guide defines the operational standards for the handling and disposal of 4-(Pyridin-3-yl)piperidine-2,6-dione .[1][2] As a Senior Application Scientist, I must emphasize that while this specific isomer may lack the extensive clinical data of its analogs (Thalidomide, Lenalidomide), its structural integrity—specifically the glutarimide ring (piperidine-2,6-dione) —dictates that it be handled with the highest level of containment (OEL Band 4/5 equivalent) due to potential Cereblon (CRBN) binding affinity, which is the mechanism of action for teratogenicity in this class.[1]

Hazard Identification & Chemical Logic

To dispose of a chemical safely, one must understand its reactivity.[1] This molecule possesses two distinct functional moieties that drive our safety and deactivation protocols.[2]

Functional GroupChemical PropertyBiological/Safety Implication
Piperidine-2,6-dione (Glutarimide)Hydrolytically unstable at pH > 9.[1][2]The Pharmacophore. Responsible for potential teratogenicity.[2] Action: Deactivate via base hydrolysis.
Pyridine Ring Basic nitrogen (pKa ~5.2).Potential skin/eye irritant.[2][3][4][5][6] Forms salts with acids.[2] Action: Segregate from strong oxidizers and acids.[2]
Expert Insight: The Mechanism of Deactivation

Unlike standard organic waste, simple dilution is insufficient.[1] The glutarimide ring is the "warhead."[2] Scientific literature confirms that glutarimide rings undergo rapid hydrolytic ring-opening in alkaline conditions (NaOH).[2] Therefore, surface decontamination requires a basic solution, not just a solvent wash.[1]

Containment & Handling Procedures

Goal: Zero operator exposure and zero environmental release.

A. Engineering Controls[2][7]
  • Primary: All handling of dry powder must occur within a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated Powder Containment Hood.[1]

  • Secondary: The lab must maintain negative pressure relative to the corridor.

B. Personal Protective Equipment (PPE)[2][8]
  • Respiratory: N95 minimum; PAPR (Powered Air Purifying Respirator) recommended if handling >100 mg of powder outside a hood.

  • Dermal: Double nitrile gloves (outer glove extended over cuff).[2] Tyvek® sleeves or lab coat.

Waste Segregation & Disposal Workflow

Do not mix this compound with general organic solvents unless destined for the same incinerator.[2] Segregation prevents the formation of "Mixed Waste" (Radioactive + Chemical) or complex reaction byproducts.[2]

Step-by-Step Disposal Protocol
1. Solid Waste (Pure Compound/Contaminated Solids)
  • Step 1: Place waste (weighing boats, contaminated gloves, solid powder) into a clear polyethylene bag (4 mil thickness).[1]

  • Step 2: Seal the bag with tape or heat seal.

  • Step 3: Place the sealed bag into a RCRA-approved Satellite Accumulation Container (typically a black or yellow wide-mouth drum).[2]

  • Step 4: Label container: "Hazardous Waste - Toxic - Suspected Teratogen."[2]

2. Liquid Waste (Mother Liquors/Solutions)[2]
  • Step 1: Collect all solvent streams containing the compound in a dedicated carboy.[2]

  • Step 2: Ensure the solvent compatibility (e.g., do not mix halogenated and non-halogenated if your facility requires separation).

  • Step 3: Critical: Do not attempt to neutralize the waste in the accumulation container. Neutralization is a treatment step that requires a specific permit in many jurisdictions. Leave the compound active in the solvent and ship for incineration.

3. Surface Decontamination (The "Kill" Step)

If a spill occurs or for cleaning glassware:

  • Reagent: 1N Sodium Hydroxide (NaOH).[2]

  • Mechanism: The base attacks the carbonyl carbons of the glutarimide, opening the ring to form a glutaramic acid derivative, effectively destroying the teratogenic pharmacophore.

  • Protocol:

    • Absorb bulk liquid with chem-pads.[2]

    • Apply 1N NaOH to the surface/glassware.[2]

    • Allow 15 minutes contact time .

    • Wipe with water/ethanol to remove residual base.[2]

Visualized Decision Workflow

The following diagram outlines the logical decision tree for disposing of 4-(Pyridin-3-yl)piperidine-2,6-dione, ensuring compliance and safety.

DisposalWorkflowStartWaste Generation:4-(Pyridin-3-yl)piperidine-2,6-dioneTypeCheckDetermine Waste StateStart->TypeCheckSolidWasteSolid Waste(Powder, Gloves, Wipes)TypeCheck->SolidWasteLiquidWasteLiquid Waste(Mother Liquor, Solvents)TypeCheck->LiquidWasteSpillSpill / ContaminationTypeCheck->SpillDoubleBagDouble Bag (4 mil poly)Label: 'TOXIC/TERATOGEN'SolidWaste->DoubleBagCarboySolvent CarboySegregate from OxidizersLiquidWaste->CarboyDeconDeactivation Step:Apply 1N NaOH (15 min)(Hydrolysis of Glutarimide Ring)Spill->DeconImmediate ActionRCRARCRA Evaluation:Likely Non-Listed (Unless Characteristic)Manage as 'High Potency Pharmaceutical'DoubleBag->RCRACarboy->RCRADecon->DoubleBagAbsorbent PadsIncinerationFINAL DISPOSAL:High-Temp Incineration(Waste-to-Energy or Destructive)RCRA->IncinerationManifest & Ship

Figure 1: Operational workflow for the segregation, treatment, and destruction of glutarimide-based pharmaceutical intermediates.

Regulatory & Compliance Data

While this specific isomer may not have a unique RCRA "P" or "U" list code, it must be characterized based on its components and toxicity.[1]

Regulatory BodyClassificationCode / Note
EPA (RCRA) Characteristic WasteD038 (Pyridine) - Only if pyridine concentration exceeds 5.0 mg/L via TCLP.[2] Otherwise, manage as Non-RCRA Regulated Hazardous Waste.[1]
DOT (Transport) Toxic Solid/LiquidUN 2811 (Toxic solid, organic, n.o.s.) or UN 3249 (Medicine, solid, toxic, n.o.s.).[1]
OSHA Hazardous DrugTreat as Group 4 (NIOSH Analogous) due to structural similarity to Thalidomide.[2]
Emergency Response[2][6][9]
  • Spill: Do not use bleach immediately (potential reaction with pyridine nitrogen).[2] Use 1N NaOH for deactivation, followed by water.[1]

  • Eye Contact: Flush for 15 minutes. The pyridine moiety is basic and can cause corneal damage.[2]

  • Fire: Emits toxic fumes of Nitrogen Oxides (NOx).[2][5] Use CO2 or Dry Chemical.[2][3][5]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[2][7][8] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[2] Centers for Disease Control and Prevention. [Link][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[2][9] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2][Link][2]

  • Bartlett, J. B., Dredge, K., & Dalgleish, A. G. (2004).[1] The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer, 4(4), 314–322.[1] (Provides mechanistic basis for glutarimide toxicity).[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2016).[2][7][10] Controlling Occupational Exposure to Hazardous Drugs.[2][10][11][Link][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.